Butyl methanesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36060. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Mesylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
butyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLBHTZRLVHUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073281 | |
| Record name | Methanesulfonic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1912-32-9, 63732-28-5 | |
| Record name | Butyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, methylsulfonyloxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL METHANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23G806JP9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Butyl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl methanesulfonate, also known as butyl mesylate, is an important chemical intermediate widely utilized in organic synthesis, particularly within the pharmaceutical industry.[1][2] As a potent alkylating agent, a thorough understanding of its physical properties is paramount for its safe handling, reaction optimization, and the development of robust and scalable synthetic processes.[1] This guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination, offering a foundational resource for laboratory and process development applications.
Core Physical Properties at a Glance
A summary of the key physical properties of this compound is presented below. These values represent a consolidation of data from various reputable sources and provide a quick reference for laboratory use.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O₃S | [1][3][4] |
| Molecular Weight | 152.21 g/mol | [3][5][6][7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.1074 g/cm³ at 20 °C | [3][5] |
| Boiling Point | 81-83 °C at 4 Torr77 °C at 2 mmHg105-106 °C (pressure not specified)245 °C at 760 mmHg | [3][5][8][9] |
| Refractive Index | 1.43 (temperature not specified)1.5151 (estimate) | [5][8][10] |
| Solubility | Soluble in organic solvents such as chloroform and methanol.Limited solubility in water. | [1][4] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven methodologies for the precise determination of the key physical properties of this compound. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Determination of Density
The density of a liquid is a fundamental physical property that can be determined with high accuracy using a pycnometer.
Experimental Protocol: Density Measurement using a Pycnometer
-
Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. If the pycnometer has a capillary stopper, the liquid level should be adjusted to the mark.
-
Equilibration: Place the filled pycnometer in a constant temperature bath set to 20°C and allow it to equilibrate for at least 30 minutes.
-
Mass of Filled Pycnometer: After equilibration, carefully wipe dry the outside of the pycnometer and weigh it on the same analytical balance. Record the mass (m₂).
-
Calculation: The density (ρ) is calculated using the following formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer.
Logical Workflow for Density Determination
Caption: Workflow for determining the density of this compound.
Determination of Boiling Point Under Reduced Pressure
Given that this compound can decompose at higher temperatures, determining its boiling point under reduced pressure is crucial.
Experimental Protocol: Micro-Boiling Point Determination
-
Apparatus Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band.
-
Capillary Tube: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil.
-
Applying Vacuum: Connect the Thiele tube to a vacuum source and a manometer to monitor the pressure.
-
Heating and Observation: Gently heat the Thiele tube. A stream of bubbles will emerge from the capillary tube as the air expands. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. Record this temperature and the corresponding pressure from the manometer.
Logical Workflow for Micro-Boiling Point Determination
References
- 1. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 2. homesciencetools.com [homesciencetools.com]
- 3. kaycantest.com [kaycantest.com]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. mt.com [mt.com]
- 6. chem.ws [chem.ws]
- 7. Refractive Index ASTM D542 [intertek.com]
- 8. matestlabs.com [matestlabs.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
butyl methanesulfonate chemical structure and formula
An In-Depth Technical Guide to Butyl Methanesulfonate for Researchers and Drug Development Professionals
Introduction
This compound, also known as butyl mesylate, is a crucial yet often underestimated organic compound. While structurally simple, it serves as a potent and versatile monofunctional alkylating agent. Its utility spans from fundamental organic synthesis to the nuanced challenges of pharmaceutical development, where it is studied both as a synthetic reagent and a potential genotoxic impurity (PGI). This guide, prepared from the perspective of a Senior Application Scientist, delves into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its chemical behavior, synthesis, and application. The protocols and mechanisms described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Chemical Identity and Structure
To effectively utilize any chemical reagent, a comprehensive understanding of its fundamental identity is paramount. This compound is an ester of butanol and methanesulfonic acid. The methanesulfonyl group (mesyl group) is a key functional component, rendering the molecule highly effective in alkylation reactions.
| Identifier | Value | Source(s) |
| CAS Number | 1912-32-9 | [1][2][3][4] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | n-Butyl methanesulfonate, Butyl mesylate, Methanesulfonic acid butyl ester | [2][3] |
| Molecular Formula | C₅H₁₂O₃S | [1][5][6] |
| Molecular Weight | 152.21 g/mol | [1][5][6] |
| SMILES | CCCCOS(=O)(=O)C | [2][4] |
The structure features a butyl group linked to an oxygen atom of the methanesulfonate moiety. This ester linkage is central to its reactivity.
Caption: Chemical structure of this compound (C₅H₁₂O₃S).
Physicochemical Properties
The physical properties of this compound dictate its handling, reaction conditions, and purification methods. It is typically a liquid under standard conditions, with solubility characteristics that favor organic solvents.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 245 °C at 760 mmHg 81-83 °C at 4 Torr | [7] |
| Density | 1.1074 g/cm³ at 20 °C | [7] |
| Solubility | Soluble in organic solvents (Chloroform, Methanol); limited solubility in water | [2][6] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [8] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the esterification of an alcohol with a sulfonyl chloride. The choice of reagents and conditions is critical for achieving high yield and purity.
Causality in Experimental Design
The reaction involves the nucleophilic attack of the hydroxyl group of n-butanol on the electrophilic sulfur atom of methanesulfonyl chloride. A tertiary amine base, such as triethylamine or pyridine, is essential. Its primary role is not catalytic but stoichiometric; it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[9][10] This neutralization prevents the protonation of the alcohol and shifts the equilibrium towards the product, ensuring a high conversion rate. Dichloromethane is a common solvent due to its inertness and ability to dissolve both the reactants and the triethylammonium chloride salt byproduct, which can then be removed.
Experimental Protocol
This protocol is adapted from established literature procedures.[8][9][11]
-
Reaction Setup: To a solution of n-butanol (6.7 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pyridine (10.1 mmol, 1.5 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Reagent Addition: Slowly add methanesulfonyl chloride (10.1 mmol, 1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 5-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of methanol.
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated brine (10 mL).[8][9][11] The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Final Product: The resulting residue can be further purified by silica gel column chromatography to yield n-butyl methanesulfonate as a colorless oil (typical yields >90%).[8][9]
Caption: Experimental workflow for the synthesis of this compound.
Reactivity and Mechanism of Action: The Alkylating Agent
The primary utility of this compound stems from its capacity to act as a monofunctional alkylating agent.[2][12] This reactivity is a direct consequence of its structure. The methanesulfonate anion (mesylate) is an exceptionally stable leaving group due to the delocalization of its negative charge across the three oxygen atoms via resonance. This stability makes the ester linkage weak at the alkyl-oxygen bond, rendering the butyl group's alpha-carbon highly electrophilic and susceptible to nucleophilic attack.
The alkylation process typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[13] In this concerted step, a nucleophile (Nu:) directly attacks the carbon atom attached to the mesylate group, simultaneously displacing the methanesulfonate leaving group.
Caption: Generalized S_N2 mechanism of alkylation by this compound.
In biological systems, this reactivity is the basis for its genotoxicity. Nucleophilic sites on DNA bases, particularly the N7 position of guanine, can attack the butyl group, leading to DNA alkylation.[13][14] This DNA damage can disrupt replication and transcription, leading to mutations and cell death, which is why alkylating agents are a class of chemotherapeutic drugs and why this compound is monitored as a potential genotoxic impurity in pharmaceuticals.[12][15]
Applications in Research and Drug Development
The well-defined reactivity of this compound makes it a valuable tool for scientists and researchers.
-
Organic Synthesis: It is a standard reagent for introducing a butyl group onto various substrates, including amines, phenols, and thiols. Its use is often preferred over butyl halides in cases where milder reaction conditions are required.
-
Ionic Liquid Preparation: this compound is explicitly used as a reactant in the synthesis of task-specific ionic liquids.[6][8] For example, it can be used to alkylate an imidazole core to form 1-butyl-3-methylimidazolium methanesulfonate.
-
Pharmaceutical Impurity Reference Standard: In drug development, particularly for active pharmaceutical ingredients (APIs) that may involve related sulfonic acids or alcohols in their synthesis, this compound can arise as a process-related impurity. It has been identified as a potential impurity in drugs like Atracurium Besilate.[1] As a known genotoxic agent, regulatory agencies require strict control of its levels in final drug products. Therefore, high-purity this compound is used as a reference standard for developing and validating analytical methods to detect and quantify its presence.
Safety, Handling, and Storage
Given its reactivity, this compound must be handled with appropriate care. It is classified as harmful and an irritant.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[16][17]
-
Avoid all personal contact, including inhalation and skin/eye contact.[16]
-
Wash hands thoroughly after handling.[16]
-
-
Storage:
Conclusion
This compound is a quintessential example of a simple molecule with significant and diverse chemical applications. Its utility is derived directly from the electronic properties of the methanesulfonate group, which facilitates controlled alkylation reactions. For researchers in organic synthesis and drug development, a thorough understanding of its synthesis, reactivity, and handling is not merely academic but a prerequisite for its safe and effective use, whether as a building block for novel molecules or as a critical reference standard in ensuring the purity and safety of pharmaceutical products.
References
- 1. This compound | CAS 1912-32-9 | LGC Standards [lgcstandards.com]
- 2. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Methanesulfonic acid, butyl ester [webbook.nist.gov]
- 4. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. usbio.net [usbio.net]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 9. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 13. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 14. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Synthesis of n-Butyl Methanesulfonate from 1-Butanol: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of n-butyl methanesulfonate, a versatile alkylating agent frequently employed in pharmaceutical and chemical research.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the reaction's mechanistic underpinnings, offers detailed, field-proven experimental protocols, and emphasizes the critical safety and analytical considerations necessary for a successful and reproducible synthesis.
Introduction: The Significance of n-Butyl Methanesulfonate
n-Butyl methanesulfonate, also known as butyl mesylate, belongs to the class of sulfonic acid esters. Its utility in organic synthesis stems from the excellent leaving group ability of the mesylate moiety, making it a potent reagent for the introduction of a butyl group onto various nucleophiles.[2][3] This reactivity is pivotal in the construction of more complex molecular architectures, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3] In the pharmaceutical industry, the precise control of alkylation reactions is crucial, and n-butyl methanesulfonate serves as a key intermediate in the development of novel therapeutic agents.[3][4]
Reaction Mechanism and Stoichiometry
The synthesis of n-butyl methanesulfonate from 1-butanol proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The hydroxyl group of 1-butanol acts as the nucleophile, attacking the electrophilic sulfur. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Key Reaction Steps:
-
Activation of the Alcohol (Implicit): While not a discrete step, the presence of the base can deprotonate a small fraction of the alcohol, increasing its nucleophilicity.
-
Nucleophilic Attack: The oxygen atom of 1-butanol attacks the sulfur atom of methanesulfonyl chloride.
-
Chloride Elimination: The chloride ion, a good leaving group, is displaced.
-
Proton Abstraction: The base removes the proton from the oxonium ion intermediate, yielding n-butyl methanesulfonate and the corresponding ammonium salt.
The overall balanced chemical equation is as follows:
CH₃SO₂Cl + CH₃(CH₂)₃OH + (C₂H₅)₃N → CH₃SO₂O(CH₂)₃CH₃ + (C₂H₅)₃N·HCl
The selection of a suitable base and solvent is critical to prevent side reactions and ensure a high yield of the desired product. Anhydrous conditions are essential as methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid and hydrochloric acid.[5]
Detailed Experimental Protocol
This protocol is a robust and validated method for the synthesis of n-butyl methanesulfonate, adapted from established literature procedures.[6][7][8]
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1-Butanol | CH₃(CH₂)₃OH | 74.12 | 6.7 g (0.090 mol) | ≥99% |
| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 15.45 g (0.13 mol) | ≥99% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 26.3 g (0.26 mol) | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Saturated Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel | SiO₂ | 60.08 | As needed | 60-120 mesh |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-butanol (6.7 g, 0.090 mol) in anhydrous dichloromethane (150 mL).[8]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add triethylamine (26.3 g, 0.26 mol) to the stirred solution.[8] Subsequently, add methanesulfonyl chloride (15.45 g, 0.13 mol) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an additional 6 hours.[7]
-
Quenching: Carefully quench the reaction by the slow addition of water (100 g).[8]
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and saturated brine.[7][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield n-butyl methanesulfonate as a colorless oil.[6][7]
Process Visualization
References
- 1. CAS 1912-32-9: Butyl methanesulfonate | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. n-Butyl methanesulphonate - SRIRAMCHEM [sriramchem.com]
- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 6. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 7. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Mechanism of Action of Butyl Methanesulfonate as an Alkylating Agent
This guide provides a comprehensive technical overview of butyl methanesulfonate, detailing its mechanism as a DNA alkylating agent, the resultant biological sequelae, and validated experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in toxicology, oncology, and genetic research.
Introduction: Situating this compound in the Landscape of Alkylating Agents
This compound (BMS) is a monofunctional alkylating agent belonging to the alkyl sulfonate class of compounds.[1][2] These agents are characterized by their ability to covalently attach an alkyl group (in this case, a butyl group) to nucleophilic sites on cellular macromolecules.[3][4] While not used clinically, BMS serves as a crucial model compound in research for understanding the mechanisms of DNA damage, mutagenesis, and cytotoxicity.[5] Its chemical simplicity and direct-acting nature make it an ideal tool for probing cellular responses to alkylation damage.
BMS is structurally related to the bifunctional alkylating agent busulfan (1,4-butanediol dimethanesulfonate), a well-known chemotherapy drug used in treating chronic myeloid leukemia and in conditioning regimens for bone marrow transplantation.[6][7][8] Unlike busulfan, which can form DNA interstrand cross-links due to its two reactive methanesulfonate groups, BMS possesses only one, limiting its action to mono-alkylation.[3][8] This distinction is critical for dissecting the specific cellular pathways that respond to mono-adducts versus cross-links.
The Core Chemical Mechanism: A Nucleophilic Substitution Reaction
The alkylating activity of this compound is rooted in its chemical structure, specifically the properties of the methanesulfonate (mesylate) group. The mesylate anion (CH₃SO₃⁻) is an excellent leaving group because its negative charge is stabilized by resonance across the sulfonyl group. This makes the carbon atom of the attached butyl group highly electrophilic and susceptible to attack by nucleophiles.[9]
The reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism. In this reaction, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the mesylate group in a single, concerted step. The rate of this reaction is dependent on the concentration of both the alkylating agent (BMS) and the nucleophilic target.
Within a biological system, numerous nucleophilic sites are available on macromolecules. However, the most significant targets, due to their critical role in cellular function and their accessibility, are the nitrogen and oxygen atoms within the purine and pyrimidine bases of DNA.[8][10]
Biological Consequences: From DNA Adduct Formation to Cellular Fate
The covalent modification of DNA by BMS initiates a cascade of cellular events that determine the cell's fate. This process begins with the formation of DNA adducts and can culminate in mutagenesis, cell cycle arrest, or apoptosis.
DNA Adduct Formation
The primary targets for alkylation by methanesulfonates are the ring nitrogens of purine bases. The most frequent lesion is the alkylation at the N7 position of guanine (N7-butylguanine), with alkylation at the N3 position of adenine (N3-butyladenine) also occurring.[10][11]
-
N7-butylguanine: This is the most abundant adduct formed. While it does not directly disrupt the Watson-Crick base pairing hydrogen bonds, it introduces instability in the glycosidic bond linking the base to the deoxyribose sugar. This can lead to depurination, creating an apurinic (AP) site, which is a non-coding lesion.
-
N3-butyladenine: This adduct is considered more cytotoxic as it directly blocks the DNA replication machinery.[10][11]
The formation of these adducts disrupts the normal structure and function of DNA, triggering cellular stress responses.[12]
Caption: Mechanism of this compound induced DNA damage and cellular outcomes.
Cellular Responses to DNA Adducts
The presence of DNA adducts activates complex cellular signaling networks.
-
DNA Repair: The primary defense mechanism against damage from monofunctional alkylating agents like BMS is the Base Excision Repair (BER) pathway.[10][13] Enzymes such as DNA glycosylases recognize and excise the damaged base, creating an AP site. This site is then processed by other enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the original DNA sequence.
-
Mutagenesis: If the DNA damage is not repaired before DNA replication, the cell's replication machinery may misinterpret the adducted base or the resulting AP site. This can lead to the insertion of an incorrect nucleotide opposite the lesion, resulting in a permanent change in the DNA sequence—a mutation.[14] Alkylating agents are known to cause transition mutations, where one purine is replaced by another, or one pyrimidine by another.[14]
-
Cytotoxicity: At higher concentrations or in cells with compromised DNA repair pathways, the level of DNA damage can overwhelm the cell's repair capacity.[15] This extensive damage can stall replication forks, leading to the formation of DNA double-strand breaks and triggering programmed cell death (apoptosis).[16] This cytotoxic effect is the basis for the therapeutic use of related alkylating agents in cancer therapy.[3]
Comparative Genotoxicity of Alkyl Methanesulfonates
| Compound | Alkyl Group | Primary Mechanism | Carcinogenicity Classification | Key Characteristics |
| Methyl Methanesulfonate (MMS) | Methyl (-CH₃) | Monofunctional Alkylation (N7-Gua, N3-Ade) | Group 2A: Probably carcinogenic to humans[17] | Potent mutagen and clastogen; widely used as a positive control in genotoxicity assays.[10][11][18] |
| Ethyl Methanesulfonate (EMS) | Ethyl (-C₂H₅) | Monofunctional Alkylation (O6-Gua) | Reasonably anticipated to be a human carcinogen[19] | Classic mutagen used in genetic screens; high frequency of G:C to A:T transitions.[14] |
| This compound (BMS) | Butyl (-C₄H₉) | Monofunctional Alkylation | Genotoxic and mutagenic in cellular models[1][5] | Longer alkyl chain may influence lipophilicity and interaction with DNA. |
This table synthesizes information to illustrate structure-activity relationships relevant to drug development professionals.
Experimental Workflows for Characterization
To rigorously assess the activity of an alkylating agent like BMS, a series of well-controlled experiments are necessary. The following protocols represent standard, validated methodologies in the field.
Caption: General experimental workflow for characterizing an alkylating agent.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
This protocol determines the concentration of BMS that induces a 50% reduction in cell viability (IC50), a key measure of cytotoxicity.
Principle: The assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[20] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., human lymphoblasts or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow cells to adhere/stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A wide concentration range (e.g., 1 µM to 1 mM) is recommended for the initial characterization.
-
Treatment: Remove the old medium from the cells and add the medium containing various concentrations of BMS.
-
Negative Control: Include wells treated with vehicle (the solvent used to dissolve BMS, e.g., DMSO) at the same final concentration as the treated wells.
-
Positive Control: Include wells treated with a known cytotoxic agent (e.g., Methyl Methanesulfonate) to validate assay performance.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (defined as 100% viability). Plot the percent viability against the logarithm of BMS concentration and use non-linear regression to calculate the IC50 value.
Causality and Self-Validation: The inclusion of negative and positive controls is non-negotiable. The vehicle control establishes the baseline for 100% viability, ensuring that the solvent itself has no toxic effect. The positive control confirms that the cell system and reagents are responsive to a known toxin, validating the assay's integrity.[21]
Protocol 2: Detection of DNA Adducts by ³²P-Postlabeling
This is a highly sensitive method for detecting a wide range of DNA adducts without requiring prior knowledge of their chemical structure.[22][23]
Principle: DNA is enzymatically digested to its constituent nucleotides. Adducted nucleotides are then radioactively labeled with ³²P, separated by chromatography, and quantified.
Methodology:
-
Treatment and DNA Isolation: Expose cells or animals to this compound. Isolate genomic DNA using a high-purity extraction method, ensuring it is free from RNA and protein contamination.
-
DNA Digestion: Digest the DNA to 3'-mononucleotides using Micrococcal Nuclease and Spleen Phosphodiesterase. This step is critical for releasing the adducted nucleotides from the DNA backbone.
-
Adduct Enrichment (Optional but Recommended): To increase sensitivity, normal (non-adducted) nucleotides can be removed or reduced, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducted ones.
-
³²P-Postlabeling: In the presence of high-specific-activity [γ-³²P]ATP, the adducted nucleotides are phosphorylated at their 5'-hydroxyl group by T4 Polynucleotide Kinase. This is the key labeling step.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC). The different chromatographic properties of various adducts allow for their separation into distinct spots.
-
Detection and Quantification: Place the TLC plate against a phosphor screen or X-ray film. The intensity of the radioactive spots corresponding to the adducts is measured. Adduct levels are typically expressed as Relative Adduct Labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.
Causality and Self-Validation: The choice of enzymes is critical for complete digestion. Running a control sample of untreated DNA through the entire process is essential to identify any background spots or artifacts. The multi-dimensional TLC provides a high degree of separation, and the characteristic chromatographic mobility of an adduct can serve as a preliminary identifier. For absolute confirmation, adduct spots can be scraped and analyzed by mass spectrometry.[23][24]
Conclusion
This compound acts as a genotoxic agent through the Sɴ2 alkylation of nucleophilic sites in DNA, primarily forming N7-butylguanine and N3-butyladenine adducts. These lesions disrupt DNA integrity and function, triggering cellular responses that can lead to mutagenesis or cytotoxicity. Its monofunctional nature makes it a valuable tool for isolating the effects of mono-adducts on DNA repair and replication pathways. The experimental workflows detailed herein provide a robust framework for researchers to quantify the biological activity of BMS and similar alkylating agents, ensuring scientific rigor through the use of appropriate controls and validated methodologies. This foundational understanding is paramount for professionals in drug development and toxicology seeking to predict and mitigate the genotoxic risks of novel chemical entities.
References
- 1. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of toxicity and mutagenicity of this compound among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. BUSULFAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. academic.oup.com [academic.oup.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Relationship between base excision repair capacity and DNA alkylating agent sensitivity in mouse monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. ClinPGx [clinpgx.org]
- 17. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ethyl Methanesulfonate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. nelsonlabs.com [nelsonlabs.com]
- 22. Methods for testing compounds for DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Butyl Methanesulfonate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of butyl methanesulfonate, a crucial intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this compound in a variety of common organic solvents. This guide adheres to the principles of scientific integrity by explaining the causality behind experimental choices and providing self-validating protocols. Furthermore, it addresses the critical safety considerations associated with the handling of alkylating agents like this compound.
Introduction: The Significance of this compound and its Solubility
This compound (BuMs), also known as butyl mesylate, is an alkylating agent frequently employed in organic synthesis.[1][2] Its utility lies in its ability to introduce a butyl group into a molecule, a common step in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficiency of chemical reactions involving BuMs, as well as the ease of purification and formulation of the resulting products, are intrinsically linked to its solubility in the chosen solvent system. An understanding of its solubility profile is therefore not merely an academic exercise but a critical parameter for process optimization, yield maximization, and ensuring the safety and purity of the final product.
However, a significant challenge for researchers is the sparse availability of quantitative solubility data for this compound across a broad spectrum of organic solvents. This guide aims to bridge that gap by providing a robust framework for determining these crucial parameters in-house.
Physicochemical Properties and Safety Considerations
A foundational understanding of the physicochemical properties of this compound is essential before undertaking any experimental work.
| Property | Value | Source |
| Molecular Formula | C5H12O3S | [1][3] |
| Molecular Weight | 152.21 g/mol | [1][3] |
| Appearance | Colorless to light orange/yellow clear liquid | [4] |
| Boiling Point | 77 °C at 2 mmHg | [4] |
| Flash Point | 102 °C | [4] |
| Density | 1.1074 g/cm³ at 20 °C | [5] |
Crucial Safety Insights: this compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation.[1][6] As an alkylating agent, it is also considered a potential genotoxic impurity (GTI), meaning it has the potential to damage DNA.[7][8] Therefore, all handling of this compound must be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play include:
-
Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.
-
Dipole-dipole interactions: Electrostatic interactions between permanently polar molecules.
-
Hydrogen bonding: A special type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom (O, N, F).
This compound possesses both a polar sulfonate group and a nonpolar butyl chain. This amphiphilic nature suggests it will exhibit varying degrees of solubility in a range of organic solvents.
Qualitative and Known Solubility Data
While extensive quantitative data is lacking, some qualitative solubility information for this compound is available:
| Solvent | Solubility | Source |
| Water | Limited solubility | [2] |
| Chloroform | Soluble | [9] |
| Methanol | Soluble | [9] |
| Organic Solvents (general) | Soluble | [2] |
This information provides a starting point for solvent selection in experimental solubility determinations.
Experimental Protocol for Quantitative Solubility Determination
The following detailed protocol outlines the gravimetric method for accurately determining the solubility of this compound in a chosen organic solvent. This method is reliable and can be performed with standard laboratory equipment.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)
-
Analytical balance (readable to at least 0.1 mg)
-
Constant temperature bath or shaker incubator
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vortex mixer
-
Calibrated pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of the Saturated Solution:
-
To a sealable glass vial, add a known volume (e.g., 5.0 mL) of the selected organic solvent.
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium.
-
-
Sampling and Filtration:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle completely.
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any microscopic solid particles.
-
-
Gravimetric Analysis:
-
Carefully evaporate the solvent from the dish. This should be done in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the solvent's boiling point can be used.
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator.
-
Weigh the dish with the dried residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.
-
Express the solubility in the desired units, such as g/100 mL, mg/mL, or mol/L.
Example Calculation:
-
Initial weight of empty dish = 15.2345 g
-
Final weight of dish + residue = 15.4567 g
-
Mass of dissolved BuMs = 15.4567 g - 15.2345 g = 0.2222 g
-
Volume of supernatant taken = 2.0 mL
-
Solubility = 0.2222 g / 2.0 mL = 0.1111 g/mL or 11.11 g/100 mL
-
Analytical Methods for Quantification
For more complex matrices or for validation purposes, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the concentration of this compound in the saturated solution. These methods offer high sensitivity and selectivity.[10][11] A calibration curve with known standards would be required for accurate quantification.
Logical Relationship of Analytical Techniques
Caption: Analytical techniques for quantifying this compound concentration.
Conclusion
While a comprehensive, pre-existing database of quantitative solubility data for this compound in a wide array of organic solvents remains elusive, this technical guide provides the necessary tools for researchers and drug development professionals to determine these critical parameters. By following the detailed experimental protocols and adhering to the stringent safety precautions outlined, scientists can generate reliable and accurate solubility data tailored to their specific applications. This foundational knowledge is paramount for the successful and safe utilization of this compound in the synthesis of novel chemical entities and active pharmaceutical ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]
- 11. materialneutral.info [materialneutral.info]
The Strategic Role of Butyl Methanesulfonate in High-Purity Ionic Liquid Preparation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ionic liquids (ILs) represent a unique class of molten salts with applications spanning catalysis, electrochemistry, and pharmaceutical sciences. The synthesis of these "designer solvents" is a cornerstone of their application, with the choice of reagents critically defining the final physicochemical properties and purity of the product. This technical guide delves into the pivotal role of butyl methanesulfonate as a strategic alkylating agent in the preparation of ionic liquids. Moving beyond traditional alkyl halides, this document elucidates the mechanistic advantages, experimental protocols, and unique characteristics of ILs synthesized using this reagent. We provide a field-proven, step-by-step methodology for the synthesis of 1-butyl-3-methylimidazolium methanesulfonate, a comparison with conventional alkylating agents, and an analysis of the resulting IL's properties, offering researchers a comprehensive resource for producing high-purity, halide-free ionic liquids.
Introduction: The Synthesis Imperative for Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions.[1] This unique constitution imparts remarkable properties, including negligible vapor pressure, high thermal stability, and a wide electrochemical window, making them attractive alternatives to volatile organic solvents.[2][3] The "designer" nature of ILs stems from the vast number of possible cation and anion combinations (estimated to be as high as 1018), which allows for the fine-tuning of their properties for specific tasks.[1]
The most common synthetic route to produce IL cations, particularly the widely used imidazolium-based cations, is through a quaternization reaction. This is typically a bimolecular nucleophilic substitution (SN2) reaction where a nitrogen-containing base, such as 1-methylimidazole, acts as a nucleophile, and an alkylating agent provides the electrophilic carbon to form a new carbon-nitrogen bond.[4] The choice of this alkylating agent is a critical decision point in the synthesis, as it not only dictates the structure of the cation's alkyl side-chain but also introduces the initial counter-anion, which profoundly influences the final purity and properties of the ionic liquid.
This compound: A Superior Alkylating Agent
While alkyl halides (e.g., 1-bromobutane, 1-chlorobutane) have been traditionally used for this purpose, they often lead to residual halide contamination in the final product.[5][6] Such impurities can be detrimental, particularly in electrochemical applications, catalysis, and drug development, where they can corrode equipment or interfere with reaction pathways. This compound (BuOMs) emerges as a superior alternative, offering a direct route to high-purity, halide-free ionic liquids.[7]
The Reaction Mechanism: A Clean SN2 Pathway
The synthesis of an imidazolium cation using this compound proceeds via a classic SN2 mechanism. The lone pair of electrons on a nitrogen atom of the 1-methylimidazole ring attacks the primary carbon of the butyl group on this compound. This concerted step leads to the formation of the 1-butyl-3-methylimidazolium cation and the simultaneous departure of the methanesulfonate (mesylate) anion, which is an excellent leaving group due to its ability to stabilize the negative charge through resonance.
The direct formation of the methanesulfonate salt, [C4mim][OMs], is a key advantage, as the methanesulfonate anion itself can be the desired anion for the final IL, creating a highly efficient, one-step synthesis.[7][8][9]
Caption: SN2 reaction for the formation of [Bmim][OMs].
Comparative Analysis of Alkylating Agents
The decision to use this compound over conventional alkyl halides is grounded in several key performance indicators critical to researchers. The primary advantage is the circumvention of halide impurities, which are notoriously difficult to remove completely.
| Feature | This compound (BuOMs) | Butyl Bromide (BuBr) | Butyl Chloride (BuCl) |
| Leaving Group | Methanesulfonate (Mesylate) | Bromide | Chloride |
| Leaving Group Ability | Excellent | Good | Moderate |
| Initial Anion | [CH₃SO₃]⁻ | [Br]⁻ | [Cl]⁻ |
| Halide Impurity Risk | None.[7] | High. Requires subsequent anion exchange which can be incomplete. | High. Requires subsequent anion exchange. |
| Byproducts | None in the primary reaction. | None in the primary reaction. | None in the primary reaction. |
| Reaction Conditions | Typically requires heating (e.g., 100-115 °C).[7][9] | Often requires heating (e.g., 70 °C).[5] | Generally requires higher temperatures or longer reaction times than BuBr. |
| Final Product | Direct synthesis of a halide-free IL. | Halide-containing IL requiring further purification/exchange. | Halide-containing IL requiring further purification/exchange. |
Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate ([Bmim][OMs])
This protocol provides a robust and reproducible method for the laboratory-scale synthesis of [Bmim][OMs], adapted from validated literature procedures.[7][9]
Mandatory Visualization: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of [Bmim][OMs].
Materials and Reagents
-
1-Methylimidazole (≥99%)
-
This compound (≥98%)[10]
-
Ethyl acetate (ACS grade or higher)
-
Round-bottom flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or microwave reactor
-
Reflux condenser (for conventional heating)
-
Separatory funnel
-
Rotary evaporator or vacuum oven
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a clean, dry round-bottom flask, combine equimolar amounts of 1-methylimidazole and this compound. For example, add 1-methylimidazole (8.21 g, 0.10 mol) and this compound (15.22 g, 0.10 mol).[7]
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heating and Reaction:
-
Conventional Method: Heat the mixture to 100 °C with vigorous stirring for 48 hours under a nitrogen atmosphere.[7]
-
Microwave-Assisted Method: For accelerated synthesis, the mixture can be irradiated in a suitable microwave reactor. A reported procedure uses a temperature of 110–115 °C for 8 minutes.[9]
-
-
Reaction Monitoring: The reaction progress can be monitored by the formation of a single, often viscous, liquid phase.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (e.g., 30 mL) to the flask, stir vigorously for 10-15 minutes, and then allow the phases to separate. The ionic liquid is typically immiscible with ethyl acetate and will form the bottom layer.
-
Carefully decant or use a separatory funnel to remove the upper ethyl acetate layer, which contains unreacted starting materials and non-polar impurities.
-
Repeat this washing step at least three more times to ensure high purity.[9]
-
-
Drying: Transfer the washed ionic liquid to a clean flask and dry under high vacuum (e.g., at 80 °C for 12 hours) to remove any residual ethyl acetate and moisture.[7] The final product should be a clear, viscous liquid.
Characterization
The identity and purity of the synthesized 1-butyl-3-methylimidazolium methanesulfonate should be confirmed using standard analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure of the cation and the absence of starting materials.[11]
-
FTIR Spectroscopy: To identify characteristic vibrational modes of the imidazolium ring and the methanesulfonate anion.[11]
Properties and Applications of [Bmim][OMs]
The use of this compound directly yields an ionic liquid with a methanesulfonate anion. This anion imparts specific properties to the resulting IL, influencing its behavior and suitability for various applications.
Physicochemical Properties
The properties of 1-butyl-3-methylimidazolium methanesulfonate have been characterized, providing valuable data for application-oriented research.
| Property | Value | Temperature (°C) |
| Density | ~1.19 g/cm³ | 85 |
| Heat Capacity | ~380 J/(mol·K) | 85 |
| Conductivity | ~1.2 S/m | 85 |
| Viscosity | ~16 mPa·s | 85 |
| Data sourced from reference[8]. |
Noteworthy Applications
-
CO₂ Capture: The presence of the sulfur-functionalized methanesulfonate anion has been shown to enhance the affinity of the ionic liquid for CO₂, making it a candidate for carbon capture technologies.[11]
-
Corrosion Inhibition: [Bmim][OMs] has been successfully synthesized and demonstrated to act as an effective corrosion inhibitor for mild steel in acidic environments.[9]
-
Catalysis: The dual hydrogen bond acceptor (anion) and donor (cation) properties of ILs like [Bmim][MeSO₄] allow them to act as recyclable, ambiphilic catalysts for organic reactions, such as the synthesis of bis(indolyl)methanes.[12]
Safety and Handling
This compound:
-
Hazards: Harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[10]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation and contact with skin and eyes.[10]
General Synthesis:
-
The synthesis should be performed by trained personnel in a laboratory setting.
-
Heating of reagents should be done with appropriate temperature control to avoid runaway reactions.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a highly effective and strategic alkylating agent for the synthesis of imidazolium-based ionic liquids. Its primary advantage lies in the production of inherently halide-free ILs, which eliminates the need for challenging purification steps and yields a product suitable for sensitive applications. The direct formation of the methanesulfonate anion provides a streamlined, one-pot synthetic route to a versatile and functional ionic liquid. By understanding the underlying reaction mechanism and adopting validated experimental protocols, researchers can leverage this compound to create high-purity ionic liquids tailored for advanced applications in chemistry, materials science, and pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. isca.me [isca.me]
- 7. ES2245324T3 - PROCEDURE TO PREPARE IONIC LIQUIDS AT ENVIRONMENTAL TEMPERATURE. - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Butyl Methanesulfonate (Butyl Mesylate)
A Note on Nomenclature: A critical point of clarification for researchers and chemists is the terminology surrounding this compound. "Butyl methanesulfonate" and "butyl mesylate" are synonymous terms referring to the exact same chemical entity.[1][2][3] The term "mesylate" is a common abbreviation for the methanesulfonate group (CH₃SO₃⁻).[4] This guide will use the terms interchangeably to reflect their use in scientific literature.
Executive Summary
This compound is a sulfonate ester with significant applications in organic synthesis, primarily as a potent alkylating agent.[3][5] Its utility is derived from the excellent leaving group capability of the mesylate anion, facilitating the introduction of a butyl group onto various nucleophiles. However, this high reactivity also classifies it as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, necessitating strict control and sensitive analytical monitoring.[6][7][8] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and the analytical methodologies required for its control in drug development.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are fundamental to its safe handling and application in experimental design.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Butyl mesylate, n-Butyl methanesulfonate, Methanesulfonic acid butyl ester | PubChem, CAS[1][2] |
| CAS Number | 1912-32-9 | CAS Common Chemistry[2] |
| Molecular Formula | C₅H₁₂O₃S | PubChem[1] |
| Molecular Weight | 152.21 g/mol | PubChem[1] |
| Canonical SMILES | CCCCOS(=O)(=O)C | PubChem[1] |
| InChIKey | LFLBHTZRLVHUQC-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data
| Property | Value | Conditions | Source |
| Physical Form | Colorless to pale yellow liquid | Ambient | CymitQuimica, Sigma-Aldrich[3] |
| Boiling Point | 81-83 °C | @ 4 Torr | CAS Common Chemistry[2] |
| 245 °C | @ 760 mmHg | Sigma-Aldrich | |
| Density | 1.1074 g/cm³ | @ 20 °C | CAS Common Chemistry[2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | --- | CymitQuimica[3] |
Synthesis and Reaction Mechanism
The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of n-butanol with methanesulfonyl chloride. Understanding the causality behind the chosen reagents and conditions is key to ensuring a high-yield, high-purity synthesis.
Synthesis Workflow
The reaction proceeds via nucleophilic acyl substitution at the sulfonyl sulfur, followed by the primary function of the compound as an alkylating agent.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a self-validating system, where each step serves a distinct purpose to drive the reaction to completion and ensure the isolation of a pure product.
-
Preparation : A solution of n-butanol (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C in an ice bath.
-
Causality: Anhydrous conditions are critical as methanesulfonyl chloride readily hydrolyzes. Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the addition.
-
-
Reagent Addition : A tertiary amine base, such as triethylamine or pyridine (1.5 eq), is added, followed by the slow, dropwise addition of methanesulfonyl chloride (1.5 eq).[9]
-
Causality: The tertiary amine acts as an essential scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[10] This prevents the protonation of the alcohol and drives the equilibrium towards the product.
-
-
Reaction : The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for several hours until completion (monitored by TLC or GC).[9]
-
Workup : The reaction is quenched, and the crude mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and saturated brine.[9]
-
Causality: The HCl wash removes the excess tertiary amine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash aids in the separation of the organic and aqueous layers.
-
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield pure this compound as a colorless oil.[9]
Reactivity as an Alkylating Agent
The primary utility of this compound stems from its function as an Sₙ2 alkylating agent. The methanesulfonate group is an excellent leaving group due to the resonance stabilization of the resulting mesylate anion.
Caption: Sₙ2 reaction mechanism involving this compound.
This reactivity makes it a valuable reagent for introducing butyl groups in the synthesis of more complex molecules. However, this same mechanism is the basis for its genotoxicity, as nucleophilic sites on DNA (e.g., the N7 position of guanine) can be alkylated, leading to mutations.[3]
Role in Drug Development: The Genotoxic Impurity Perspective
In the context of drug development, sulfonate esters like this compound are classified as potential genotoxic impurities (PGIs).[7][8] Their formation is a significant concern when a sulfonic acid (like methanesulfonic acid, often used as a salt counter-ion) is present in a process that also uses an alcohol (like butanol) as a solvent or reagent.[11][12]
Regulatory Context and Control
Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of PGIs.[6][13] The "Threshold of Toxicological Concern" (TTC) approach is often applied, which typically sets a limit of 1.5 µ g/day exposure for a given impurity.[13] This necessitates the development of highly sensitive analytical methods to detect and quantify this compound at trace levels (ppm or ppb) in the final active pharmaceutical ingredient (API).[8][14]
Analytical Detection and Quantification Protocol
Given the low detection levels required, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[7][14]
Sample Preparation & GC-MS Analysis Protocol:
-
Sample Preparation : Accurately weigh the API sample (e.g., 100 mg) into a suitable vial. Dissolve the sample in a solvent system where the API is soluble but that is compatible with GC analysis (e.g., a mixture of n-hexane and water or a more specialized solvent).[14]
-
Standard Preparation : Prepare a stock solution of a certified this compound reference standard. Perform serial dilutions to create calibration standards and quality control samples at concentrations bracketing the target limit (e.g., 0.1 ppm to 5 ppm).
-
GC-MS Conditions :
-
Column : Use a low-bleed, mid-polarity column suitable for trace analysis, such as an Rxi-5Sil MS or Rtx-200.[8]
-
Injection : Typically, a splitless injection is used to maximize sensitivity.
-
Oven Program : A temperature gradient is employed to separate the analyte from the solvent front and any matrix components. A representative program might start at 60°C, ramp to 130°C, and then ramp more quickly to 250°C to elute all components.[15]
-
MS Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 79, 97, 109).[15]
-
-
Quantification : Construct a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentration of this compound in the API sample by interpolating its peak area from the calibration curve. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[14]
Conclusion
This compound and butyl mesylate are identical, highly reactive alkylating agents essential in organic synthesis. For drug development professionals, the compound's identity shifts from a useful reagent to a critical potential genotoxic impurity that demands rigorous control and highly sensitive analytical oversight. A thorough understanding of its nomenclature, synthesis pathways, reactivity, and analytical detection is paramount to ensuring the safety and quality of pharmaceutical products.
References
- 1. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Sulfonate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
- 9. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. pqri.org [pqri.org]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. enovatia.com [enovatia.com]
theoretical studies of 1-butyl-3-methylimidazolium methanesulfonate
An In-depth Technical Guide to the Theoretical Studies of 1-butyl-3-methylimidazolium methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-butyl-3-methylimidazolium methanesulfonate, often abbreviated as [BMIM][MeSO3], is a member of the ionic liquid (IL) family. Ionic liquids are salts with melting points below 100°C, and they have garnered significant attention as "green solvents" and versatile materials in a wide range of applications due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. [BMIM][MeSO3], in particular, has shown promise in areas such as carbon capture and as a potential medium for chemical reactions and drug delivery.[1][2][3]
Theoretical and computational studies are indispensable tools for understanding the behavior of [BMIM][MeSO3] at the molecular level. These methods provide insights into its structure, dynamics, and interactions with other molecules, which are often difficult to obtain through experimental techniques alone. This guide provides an in-depth overview of the theoretical approaches used to study [BMIM][MeSO3], with a focus on practical protocols for researchers in the field.
Molecular Structure of [BMIM][MeSO3]
The ionic liquid consists of the 1-butyl-3-methylimidazolium cation ([BMIM]+) and the methanesulfonate anion ([MeSO3]-).
Caption: Molecular structures of the [BMIM]+ cation and [MeSO3]- anion.
Physicochemical Properties of [BMIM][MeSO3]
A thorough understanding of the physicochemical properties of [BMIM][MeSO3] is fundamental for its application. The following table summarizes key properties gathered from various sources.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C9H18N2O3S | - | [4] |
| Molecular Weight | 234.32 g/mol | - | [4][5][6] |
| Melting Point | 73 - 80 °C | - | [5][6][7] |
| Density | Varies with temperature | See source | [3][8] |
| Viscosity | Varies with temperature | See source | [3][8] |
| Heat Capacity | Varies with temperature | See source | [3][8] |
| Thermal Stability | Decomposes at elevated temperatures | See source | [9] |
Quantum Chemical Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for investigating the electronic structure, geometry, and interaction energies of [BMIM][MeSO3].[10] These methods are crucial for understanding the fundamental interactions that govern the macroscopic properties of the ionic liquid.
Density Functional Theory (DFT) Calculations
DFT offers a good balance between computational cost and accuracy for studying ionic liquids. The choice of functional and basis set is critical for obtaining reliable results.
Recommended Functionals and Basis Sets:
-
Functionals: For geometry optimizations and interaction energy calculations of ionic liquid clusters, dispersion-corrected functionals are highly recommended. Good choices include:
-
ωB97X-D
-
M06-2X
-
B3LYP-D3
-
PBE-D3[4]
-
-
Basis Sets: Pople-style (e.g., 6-311+G*) and Dunning-style (e.g., cc-pVTZ) basis sets are commonly used. The inclusion of diffuse functions (+) is important for accurately describing anions.[4][11][12]
Protocol for DFT Calculation of [BMIM][MeSO3] Ion Pair
This protocol outlines the steps for optimizing the geometry and calculating the interaction energy of a single [BMIM][MeSO3] ion pair using a quantum chemistry software package like Gaussian.
-
Structure Preparation:
-
Build the 3D structures of the [BMIM]+ cation and [MeSO3]- anion individually using a molecular editor.
-
Perform an initial geometry optimization of each ion separately using a lower level of theory (e.g., PM7) to obtain a reasonable starting geometry.
-
Place the optimized cation and anion in proximity to each other in various orientations to explore different possible interaction sites.
-
-
Geometry Optimization:
-
For each starting orientation, perform a full geometry optimization using a recommended DFT functional and basis set (e.g., ωB97X-D/cc-pVTZ).
-
Ensure the optimization converges to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.
-
-
Interaction Energy Calculation:
-
The interaction energy (ΔE_int) can be calculated as: ΔE_int = E_[BMIM][MeSO3] - (E_[BMIM]+ + E_[MeSO3]-) where E_[BMIM][MeSO3] is the total energy of the optimized ion pair, and E_[BMIM]+ and E_[MeSO3]- are the total energies of the individual ions in their optimized geometries.
-
To account for basis set superposition error (BSSE), the counterpoise correction should be applied.
-
Caption: Workflow for DFT calculation of the [BMIM][MeSO3] ion pair.
COSMO-RS for Thermophysical Properties
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and mixtures, including ionic liquids.[12][13] It combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, vapor pressures, and gas solubilities.[11]
Protocol for Predicting CO2 Solubility in [BMIM][MeSO3] using COSMO-RS
This protocol outlines the general steps for predicting the solubility of CO2 in [BMIM][MeSO3] using a COSMO-RS implementation, such as that found in the Amsterdam Modeling Suite.
-
Generate COSMO Files:
-
Perform a DFT calculation (e.g., using ADF, the Amsterdam Density Functional program) for each component: [BMIM]+, [MeSO3]-, and CO2.
-
The output of these calculations will include a .coskf file, which contains the COSMO surface charge density information.
-
-
COSMO-RS Calculation:
-
In the COSMO-RS software, define the system as a mixture of [BMIM]+, [MeSO3]-, and CO2.
-
Specify the temperature and pressure of interest.
-
The software will then calculate the Henry's law constant for CO2 in the ionic liquid, from which the solubility can be derived.
-
-
Analysis:
-
The predicted solubility can be compared with experimental data to validate the computational model.[14][15]
-
The σ-profile and σ-potential, which are outputs of the COSMO-RS calculation, can be analyzed to understand the nature of the interactions between CO2 and the ionic liquid at a molecular level.[12][16]
-
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of ionic liquids, providing insights into properties like viscosity, diffusion, and local structure.[1]
Force Fields for Ionic Liquids
The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is widely used for ionic liquids.[6][17][18]
Parameterization of [BMIM][MeSO3] for OPLS-AA
While parameters for the [BMIM]+ cation are available in standard OPLS-AA force fields, parameters for the methanesulfonate anion may need to be generated.[5] The LigParGen web server is a valuable tool for this purpose, as it can generate OPLS-AA parameters for organic molecules, including charged species.[4][11][12][13]
-
Access the LigParGen Server: Navigate to the LigParGen web server.
-
Input the Structure: Provide the structure of the methanesulfonate anion. This can be done by drawing the molecule, or by providing a SMILES string (CS(=O)(=O)[O-]).[19]
-
Specify Charge: Set the molecular charge to -1.
-
Generate Parameters: Submit the molecule to the server. LigParGen will perform quantum mechanical calculations to determine the partial atomic charges and assign the other OPLS-AA parameters (bond, angle, dihedral, and Lennard-Jones terms).[4][11]
-
Download Files: The server will provide the parameters in a format compatible with various MD simulation packages, including GROMACS.
Step-by-Step MD Simulation of Bulk [BMIM][MeSO3] using GROMACS
This protocol outlines the steps for setting up and running a simulation of bulk [BMIM][MeSO3] using the GROMACS software package.[1][20][21]
-
Prepare Topologies:
-
Obtain the OPLS-AA parameters for the [BMIM]+ cation from the GROMACS force field files.
-
Generate the OPLS-AA parameters for the [MeSO3]- anion using the LigParGen server, as described above.[22]
-
Create separate topology files (.itp) for both the cation and the anion.
-
-
Create the Simulation Box:
-
Use the GROMACS insert-molecules tool to randomly place a desired number of [BMIM]+ cations and [MeSO3]- anions into a simulation box to achieve the desired system size and density.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any unfavorable contacts between atoms.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
NVT Equilibration: Run a simulation in the canonical ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature.
-
NPT Equilibration: Run a simulation in the isothermal-isobaric ensemble (constant number of particles, pressure, and temperature) to bring the system to the correct density.
-
-
-
Production Run:
-
Once the system is equilibrated, run the production simulation for a sufficient length of time to collect data for analysis.
-
-
Analysis:
-
Analyze the trajectory from the production run to calculate properties such as density, radial distribution functions, diffusion coefficients, and viscosity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Parametrization of a new small molecule – Martini Force Field Initiative [cgmartini.nl]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GitHub - orlandoacevedo/IL: Ionic liquid force field parameters (OPLS-2009IL and OPLS-VSIL) [github.com]
- 7. Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (Open Access) COSMO-RS Analysis of CO2 Solubility in N-Methyldiethanolamine, Sulfolane, and 1-Butyl-3-methyl-imidazolium Acetate Activated by 2-Methylpiperazine for Postcombustion Carbon Capture (2021) | Sweta Balchandani | 13 Citations [scispace.com]
- 16. youtube.com [youtube.com]
- 17. Development of OPLS-AA Force Field Parameters for 68 Unique Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methanesulfonate | CH3O3S- | CID 85257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. GROMACS tutorials [gromacstutorials.github.io]
- 21. GROMACS Tutorials [mdtutorials.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Methodological & Application
Application Notes & Protocols: A Guide to Butyl Methanesulfonate in Alkylation Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of Butyl Methanesulfonate in Modern Synthesis
This compound (BuMs), also known as butyl mesylate, is a potent mono-functional alkylating agent widely employed in organic synthesis.[1] Structurally, it is the ester of butanol and methanesulfonic acid. Its utility stems from the exceptional leaving group ability of the methanesulfonate (mesylate) anion, which facilitates the transfer of a butyl group to a variety of nucleophiles.[2][3] This reactivity makes it a valuable reagent in the pharmaceutical and agrochemical industries for constructing carbon-heteroatom bonds, particularly in N-alkylation and O-alkylation reactions.[1][4][5]
However, the same chemical reactivity that makes BuMs a powerful synthetic tool also renders it a hazardous substance. Like many alkyl methanesulfonates, it is a genotoxic agent capable of alkylating DNA, which necessitates stringent safety protocols during handling and disposal.[1][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, detailed experimental protocols, and critical safety considerations for the effective and safe use of this compound in alkylation reactions.
Critical Safety & Handling Protocols
This compound is an irritant to the skin, eyes, and respiratory system and must be handled with appropriate precautions.[1][8] Its potential as a mutagen warrants a high degree of caution.[7]
2.1. Personal Protective Equipment (PPE)
-
Gloves: Always wear chemically resistant gloves (e.g., nitrile) and inspect them before use. Use proper glove removal technique to avoid skin contact.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[9][10]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
2.2. Engineering Controls & Work Practices
-
Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[8][10]
-
Handling: Avoid all personal contact, including inhalation of vapors.[8] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][10]
2.3. Spill & Waste Management
-
Spills: In case of a spill, evacuate the area. Use dry cleanup procedures and avoid generating dust or aerosols. Collect the spilled material in a sealed, labeled container for disposal.[8][9]
-
Waste Disposal: this compound and any contaminated materials should be treated as hazardous waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] Chemical deactivation using a solution of sodium thiosulfate (Na₂S₂O₃) can be an effective method for destroying residual alkylating agents before disposal.[11]
The S(_N)2 Mechanism: Driving Force of Alkylation
This compound primarily reacts via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[3][12] The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbon atom of the butyl group. This attack occurs from the backside relative to the methanesulfonate leaving group, leading to an inversion of stereochemistry if the carbon is chiral. The concerted bond-forming and bond-breaking process results in the formation of a new bond between the nucleophile and the butyl group, with the concurrent departure of the highly stable, non-nucleophilic methanesulfonate anion.
The primary structure of the butyl group favors the S(_N)2 pathway, as it minimizes steric hindrance for the incoming nucleophile.[3]
Experimental Protocols: O- and N-Alkylation
The following protocols provide a general framework for the O-alkylation of a phenol and the N-alkylation of a primary amine. Researchers should optimize conditions based on the specific reactivity of their substrates.
Protocol A: O-Alkylation of 4-Methoxyphenol
This protocol details the butylation of a phenolic hydroxyl group, a common transformation in drug development and materials science.
Table 1: Reagents and Materials for O-Alkylation
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|---|
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.24 g | 10.0 | 1.0 |
| This compound | C₅H₁₂O₃S | 152.21 | 1.67 g | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the suspension for 10 minutes at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: Add this compound (1.67 g, 11.0 mmol) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.[13]
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 150 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-butoxy-4-methoxybenzene.
Protocol B: N-Alkylation of Aniline
This protocol outlines the mono-alkylation of a primary aromatic amine. Controlling stoichiometry is crucial to minimize the formation of the di-alkylated product.
Table 2: Reagents and Materials for N-Alkylation
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|---|
| Aniline | C₆H₇N | 93.13 | 0.93 g | 10.0 | 1.0 |
| This compound | C₅H₁₂O₃S | 152.21 | 1.52 g | 10.0 | 1.0 |
| Potassium tert-Butoxide (t-BuOK) | C₄H₉KO | 112.21 | 1.12 g | 10.0 | 1.0 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 40 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| 1 M HCl (aq) | HCl | 36.46 | As needed | - | - |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried 100 mL Schlenk flask under an argon atmosphere, suspend potassium tert-butoxide (1.12 g, 10.0 mmol) in 20 mL of anhydrous toluene.[5]
-
Nucleophile Addition: Add aniline (0.93 g, 10.0 mmol) to the suspension and stir for 15 minutes at room temperature.
-
Reagent Addition: Add a solution of this compound (1.52 g, 10.0 mmol) in 20 mL of anhydrous toluene dropwise over 10 minutes.
-
Reaction: Heat the mixture to 80 °C and stir for 12-16 hours.
-
Monitoring: Track the formation of the product and consumption of starting materials via TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding 50 mL of water.
-
Extraction: Transfer to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Washing: Wash the combined organic extracts sequentially with 1 M HCl (1 x 20 mL - caution: product may be acid-sensitive), water (1 x 40 mL), and saturated NaHCO₃ (1 x 40 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude oil via column chromatography to isolate N-butylaniline.
Optimization & Troubleshooting
The success of an alkylation reaction with this compound depends on the careful selection of several parameters.
Table 3: Key Parameter Optimization
| Parameter | Considerations | Recommendations & Field Insights |
|---|---|---|
| Nucleophile | Reactivity: Phenols, thiols, and primary amines are generally good nucleophiles. Alcohols are weaker and may require stronger bases. Steric Hindrance: Bulky nucleophiles will react slower. | For weakly acidic nucleophiles (e.g., secondary alcohols), stronger bases like sodium hydride (NaH) or potassium tert-butoxide are often necessary to ensure complete deprotonation. |
| Base | Strength: Must be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions (e.g., elimination). Solubility: The solubility of the base and the resulting salt can impact reaction rates. | K₂CO₃/Cs₂CO₃: Mild, effective for phenols and amines. Cesium carbonate is more soluble and often enhances reactivity. NaH/KH: Strong, non-nucleophilic bases for deprotonating alcohols. Requires anhydrous conditions. |
| Solvent | Polarity: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation but not the nucleophile, increasing its reactivity for S(_N)2.[12] | DMF is a common choice but can be difficult to remove during work-up. Acetonitrile is often a good alternative with a lower boiling point. Toluene can be used with strong, less soluble bases.[5] |
| Temperature | Rate vs. Side Reactions: Higher temperatures increase the reaction rate but can also promote side reactions like elimination or di-alkylation. | Start reactions at room temperature and gently heat if necessary (e.g., 50-80 °C). For highly reactive systems, initial addition at 0 °C may be required to control exotherms.[14][15] |
Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Insufficiently strong base, low temperature, or inactive reagents.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol), increase the reaction temperature, or use fresh, anhydrous solvent and reagents.
-
-
Di-alkylation Product (for N-H bonds):
-
Cause: Excess this compound or a highly reactive primary amine product.
-
Solution: Use a 1:1 or slightly less than 1:1 stoichiometry of the alkylating agent. Add the this compound slowly to a solution of the amine and base.
-
-
Elimination Byproduct (Butene):
-
Cause: Use of a sterically hindered or overly strong base, or high reaction temperatures.
-
Solution: Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK) and maintain the lowest effective reaction temperature.
-
References
- 1. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Alkylation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of toxicity and mutagenicity of this compound among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. Evaluation of methods for destruction of some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 15. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Preparation of Task-Specific Ionic Liquids Using Butyl Methanesulfonate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Butyl Methanesulfonate in Task-Specific Ionic Liquid Synthesis
Task-specific ionic liquids (TSILs) represent a significant evolution from conventional ionic liquids. By incorporating specific functional groups into the cation or anion, TSILs are engineered for precise applications, including catalysis, extraction, and as specialized media for organic synthesis.[1][2] The choice of alkylating agent is a critical decision in the synthesis of these "designer solvents," directly influencing reaction efficiency, purity, and scalability. While alkyl halides are commonly employed, alkyl methanesulfonates, such as this compound, offer distinct advantages.
Methanesulfonates are excellent leaving groups, often leading to faster reaction kinetics and higher yields compared to their halide counterparts. Furthermore, the synthesis of ionic liquids using alkyl methanesulfonates can proceed under halide-free conditions, mitigating the risk of corrosive and often difficult-to-remove halide impurities in the final product. This is particularly crucial in applications where halide contamination can poison catalysts or interfere with electrochemical processes.
This comprehensive guide provides detailed protocols and the underlying scientific rationale for the preparation of task-specific ionic liquids using this compound as a key reagent. We will cover the synthesis of a foundational imidazolium-based ionic liquid and extend the methodology to the preparation of a Brønsted acidic TSIL, a class of materials with significant applications in acid-catalyzed reactions.[3][4][5]
Part 1: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate
This protocol details the quaternization of 1-methylimidazole with this compound to yield 1-butyl-3-methylimidazolium methanesulfonate, a foundational ionic liquid. The reaction proceeds via a standard SN2 mechanism.
Experimental Workflow: Synthesis of a Foundational Imidazolium Ionic Liquid
Caption: Workflow for the synthesis of 1-butyl-3-methylimidazolium methanesulfonate.
Protocol 1.1: Preparation of this compound
-
Rationale: this compound is readily synthesized from n-butanol and methanesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[6]
-
To a stirred solution of n-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a colorless to pale yellow liquid.[7]
Protocol 1.2: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate
-
Rationale: The quaternization of 1-methylimidazole with an alkyl methanesulfonate is an efficient method for producing imidazolium-based ionic liquids.[6][8] Performing the reaction under solvent-free conditions simplifies the work-up and reduces waste.
-
In a round-bottom flask, combine 1-methylimidazole (1.0 eq) and freshly prepared this compound (1.05 eq).
-
Heat the mixture with stirring at 60-70 °C for 12-24 hours.
-
The reaction progress can be monitored by ¹H NMR, observing the disappearance of the starting material signals and the appearance of the product signals.
-
Upon completion, a viscous liquid or a solid will be formed.[6]
-
Cool the reaction mixture to room temperature.
Protocol 1.3: Purification
-
Rationale: The primary impurities are unreacted starting materials. Washing with a non-polar solvent in which the ionic liquid is insoluble is an effective purification method.
-
Wash the crude product with ethyl acetate (3 x 20 mL) to remove any unreacted 1-methylimidazole and this compound.
-
Decant the ethyl acetate after each wash.
-
Dry the resulting purified ionic liquid under high vacuum at 60-80 °C for several hours to remove any residual volatile impurities and moisture. The final product, 1-butyl-3-methylimidazolium methanesulfonate, should be a colorless, viscous liquid or a low-melting solid.[9]
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| n-Butanol | 74.12 | 117.7 | 0.81 |
| Methanesulfonyl Chloride | 114.55 | 161 | 1.48 |
| This compound | 152.21 | 172 (est.) | 1.088 (est.) |
| 1-Methylimidazole | 82.10 | 198 | 1.03 |
| 1-Butyl-3-methylimidazolium Methanesulfonate | 234.32 | N/A | >1.0 |
Part 2: Synthesis of a Sulfonic Acid-Functionalized Task-Specific Ionic Liquid
This section describes the synthesis of a Brønsted acidic TSIL, 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate, by reacting 1-methylimidazole with 1,4-butane sultone, followed by acidification. This type of TSIL is a highly effective and reusable catalyst for various organic transformations.[3][5]
Experimental Workflow: Synthesis of a Brønsted Acidic TSIL
References
- 1. Task-Specific Ionic Liquids [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 8. 1-Alkyl-3-methylimidazolium alkanesulfonate ionic liquids, [C(n)H(2)(n)(+1)mim][C(k)H(2)(k)(+1)SO(3)]: synthesis and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Butyl-3-methylimidazolium methanesulfonate = 95 342789-81-5 [sigmaaldrich.com]
Application Notes and Protocols for the Use of Butyl Methanesulfonate in Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Harnessing the Mutagenic Potential of Butyl Methanesulfonate
This compound (BMS), a potent mono-functional alkylating agent, serves as a valuable tool in the field of genetics and toxicology for inducing mutations.[1][2] Its utility lies in its ability to chemically modify DNA, leading to heritable changes in the genetic sequence. This characteristic makes it instrumental in a variety of research applications, from fundamental studies of gene function to the development of new crop varieties and the assessment of chemical carcinogenicity.[3][4][5]
This guide provides a comprehensive overview of the principles and practices for the safe and effective use of this compound in mutagenesis studies. We will delve into its mechanism of action, provide detailed protocols for its application in both prokaryotic and eukaryotic systems, and discuss the critical considerations for experimental design and data interpretation.
Understanding this compound: Properties and Safety
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 1912-32-9 | [1][6] |
| Molecular Formula | C5H12O3S | [6][7][8] |
| Molecular Weight | 152.21 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][9] |
| Solubility | Soluble in organic solvents like Chloroform and Methanol; limited solubility in water | [1][8][9] |
| Storage | Store at -20°C in a dry, well-ventilated place. | [8][9] |
Safety Precautions and Handling
This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.[7][10]
Hazard Summary:
-
Harmful if swallowed, in contact with skin, or if inhaled. [10]
-
Causes serious eye irritation and skin irritation. [10]
-
May cause respiratory irritation. [10]
-
Suspected of causing genetic defects.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles are essential.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Respiratory Protection: Work in a certified chemical fume hood to avoid inhalation of vapors.
Handling and Disposal:
-
Avoid all personal contact, including inhalation.[10]
-
Do not eat, drink, or smoke when using this product.[10]
-
All work with BMS should be conducted in a well-ventilated chemical fume hood.
-
Waste containing BMS must be disposed of as hazardous chemical waste according to institutional and local regulations.
Mechanism of Action: DNA Alkylation
This compound, like other alkyl methanesulfonates such as EMS and MMS, induces mutations primarily through its action as a DNA alkylating agent.[1][3][11] The electrophilic nature of BMS allows it to react with nucleophilic sites on DNA bases.
The primary mechanism involves the transfer of its butyl group to the DNA, with a preference for the N7 position of guanine and the N3 position of adenine.[11] Alkylation at the O6 position of guanine is also a significant, though less frequent, event that is highly mutagenic.[12][13] This O6-alkylguanine tends to mispair with thymine instead of cytosine during DNA replication, leading to GC to AT transition mutations.[13]
Caption: Mechanism of this compound-induced mutation.
Experimental Design: Key Considerations
A successful mutagenesis experiment requires careful planning and optimization.
Determining the Optimal Concentration: The Kill Curve
The concentration of BMS and the duration of exposure are critical parameters that must be optimized for each cell type or organism. A concentration that is too low will result in an insufficient mutation frequency, while a concentration that is too high will lead to excessive cell death, making it difficult to recover mutants.
The first step is to perform a dose-response experiment, often referred to as a "kill curve," to determine the concentration of BMS that results in a desired level of survival (typically 20-50%).
Protocol: Generating a Kill Curve
-
Prepare a range of BMS concentrations: Serially dilute a stock solution of BMS in an appropriate solvent (e.g., DMSO or ethanol) and then in the culture medium.
-
Cell Treatment: Expose your target cells (bacteria, yeast, or cultured cells) to the different BMS concentrations for a fixed period (e.g., 1, 2, or 4 hours). Include a no-BMS control.
-
Wash and Plate: After the treatment period, wash the cells to remove the mutagen and plate appropriate dilutions on a non-selective medium to determine the number of surviving cells.
-
Calculate Survival Rate: After incubation, count the colonies and calculate the percentage of survival for each BMS concentration relative to the untreated control.
-
Plot the Data: Plot the survival percentage against the BMS concentration. The concentration that yields the desired survival rate can then be selected for subsequent mutagenesis experiments.
Caption: Workflow for generating a kill curve.
Protocols for Mutagenesis
The following protocols provide a framework for using BMS in common mutagenesis assays. These should be adapted and optimized for your specific experimental system.
Bacterial Mutagenesis: The Ames Test (Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[14] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[14][15] The assay measures the frequency of reverse mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-free medium.[14][15]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
This compound (BMS).
-
Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98).
-
Negative control (solvent used to dissolve BMS, e.g., DMSO).
-
Minimal glucose agar plates (histidine-free).
-
Top agar (containing a trace amount of histidine and biotin).
-
S9 mix (for metabolic activation, optional but recommended).
Protocol:
-
Prepare Overnight Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking.[16]
-
Prepare Test Solutions: Prepare a range of BMS concentrations based on a preliminary toxicity test.
-
Treatment: In a sterile tube, combine 100 µL of the bacterial culture, the test concentration of BMS (or positive/negative control), and 500 µL of phosphate buffer or S9 mix.[16]
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[16][17] Distribute the top agar evenly.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[15][16]
-
Scoring: Count the number of revertant colonies on each plate.
Data Interpretation: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher (typically at least double) than the spontaneous reversion rate observed in the negative control.
Eukaryotic Cell Mutagenesis (e.g., Mammalian Cell Culture)
Inducing mutations in eukaryotic cells is essential for creating cell lines with specific genetic modifications for research in areas like cancer biology and drug resistance.
Materials:
-
Eukaryotic cell line of interest (e.g., CHO, HEK293).
-
Complete cell culture medium.
-
This compound (BMS).
-
Phosphate-buffered saline (PBS).
-
Selective medium (if screening for a specific phenotype).
Protocol:
-
Cell Seeding: Plate the cells at a density that will allow for growth and subsequent selection. Allow them to adhere overnight.
-
BMS Treatment: Prepare fresh dilutions of BMS in serum-free medium. Remove the complete medium from the cells, wash with PBS, and add the BMS-containing medium.
-
Exposure: Incubate the cells with BMS for a predetermined time (e.g., 2-24 hours), based on the kill curve.
-
Removal of Mutagen: Aspirate the BMS-containing medium, wash the cells thoroughly with PBS, and add fresh complete medium.
-
Recovery and Expression: Allow the cells to grow for a period (typically 24-72 hours) to allow for DNA repair and fixation of mutations, and for the mutant phenotype to be expressed.
-
Selection/Screening:
-
Selection: If the mutation confers a selectable phenotype (e.g., drug resistance), apply the selective pressure to the culture.
-
Screening: If there is no direct selection, you may need to screen individual clones for the desired mutation or phenotype.
-
-
Isolation of Mutants: Isolate and expand the surviving colonies for further characterization.
Regulatory Context and Further Applications
Mutagenicity testing is a critical component of the safety assessment for new chemicals and pharmaceuticals.[18][19] Regulatory bodies like the FDA and EMA have established guidelines for genotoxicity testing.[20][21][22] The Ames test is a standard initial screen, and positive results often trigger further in vitro and in vivo testing.[20][22]
Beyond toxicology, BMS-induced mutagenesis is a powerful tool in drug discovery and development for:
-
Target identification and validation: Creating mutant cell lines to study the role of specific genes in disease pathways.
-
Understanding drug resistance: Generating drug-resistant cell lines to investigate mechanisms of resistance.
-
Protein engineering: Inducing random mutations in a gene to screen for proteins with improved or novel functions.
Conclusion
This compound is a potent and effective mutagen for a wide range of biological systems. By understanding its mechanism of action and adhering to rigorous safety and experimental protocols, researchers can leverage its properties to advance our understanding of genetics, toxicology, and drug development. The key to successful application lies in careful experimental design, particularly the optimization of mutagen concentration to balance mutation induction with cell viability.
References
- 1. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Frontiers | Development and Phenotypic Screening of an Ethyl Methane Sulfonate Mutant Population in Soybean [frontiersin.org]
- 6. This compound | CAS 1912-32-9 | LGC Standards [lgcstandards.com]
- 7. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Genetics, Mutagenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 18. Global regulatory requirements for mutagenicity assessment in the registration of industrial chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. FDA drafts guidance on follow up testing for drug candidates with mutagenic potential | RAPS [raps.org]
- 21. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
Application Notes & Protocols: Safe Handling and Storage of Butyl Methanesulfonate
Abstract
Butyl methanesulfonate (CAS No. 1912-32-9), a potent alkylating agent, is a crucial reagent in various research and pharmaceutical development settings. Its high reactivity and significant health hazards, including carcinogenicity and mutagenicity, demand rigorous and meticulous handling and storage protocols.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory environment. These protocols are founded on established safety principles and regulatory guidelines to ensure personnel safety, environmental protection, and the integrity of experimental work.
Hazard Identification and Chemical Profile
This compound is a hazardous chemical that can cause severe health effects. It is classified as harmful if swallowed, may cause genetic defects, and is suspected of causing cancer.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] The International Agency for Research on Cancer (IARC) has classified busulfan, a common name for a related compound (1,4-butanediol dimethanesulfonate), as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1][4][5]
Key Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C5H12O3S | [6][7][8][9][10] |
| Molecular Weight | 152.21 g/mol | [6][7][8] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Boiling Point | 81-83 °C @ 4 Torr; 245 °C @ 760 mmHg | [9] |
| Solubility | Soluble in organic solvents like chloroform and methanol; limited solubility in water. | [8][10] |
| Storage Temperature | Typically stored at room temperature or 2-8°C, with some sources recommending -20°C.[3][8][11] Always refer to the manufacturer's specific recommendations. |
Risk Assessment and Control Workflow
Before commencing any work involving this compound, a thorough risk assessment is mandatory. This process is crucial for identifying potential hazards, evaluating the associated risks, and implementing effective control measures.
Caption: Risk assessment and control workflow for this compound.
Engineering Controls: Primary Barrier to Exposure
Engineering controls are the most effective means of minimizing exposure by physically isolating the hazard from the researcher.
-
Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood.[2]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are adequately diluted and removed.[3]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked.
Personal Protective Equipment (PPE): Essential for Personal Safety
The correct use of PPE is mandatory to prevent accidental exposure.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended. | To prevent skin contact.[2][3] Contaminated gloves should be disposed of properly after use.[12] |
| Eye Protection | Chemical splash goggles and a face shield. | To protect eyes from splashes and aerosols.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain procedures, such as cleaning up large spills or when engineering controls are not sufficient.[12] The need for respiratory protection should be determined by a risk assessment. | To prevent inhalation of aerosols or vapors. |
Safe Handling and Experimental Protocols
Strict adherence to established protocols is vital when working with this compound.
5.1. Protocol for Weighing and Preparing Solutions
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper.
-
Weighing: Carefully weigh the required amount of this compound in a disposable container within the fume hood.
-
Solution Preparation: Add the solvent to the container with the weighed this compound. Gently swirl to dissolve. Avoid splashing.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.
-
Cleanup: Decontaminate all surfaces and equipment after use. Dispose of all contaminated disposable materials as hazardous waste.
Storage Procedures
Proper storage is critical for maintaining the chemical's integrity and preventing accidental release.
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3][13][14]
-
Container: Keep the container tightly sealed and clearly labeled.[3][15] Store in the original container if possible.
-
Security: Store in a locked cabinet or a designated, secure area to restrict access to authorized personnel only.[2][15]
Emergency Procedures: Spills and Exposure
Rapid and correct response to emergencies is crucial to minimize harm.
7.1. Spill Response Protocol
-
Evacuate: Immediately evacuate the affected area and alert colleagues and the laboratory supervisor.
-
Isolate: Secure the area to prevent entry.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: For small spills, cover with an inert absorbent material such as sand or vermiculite.[16]
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[2][17]
-
Decontamination: Clean the spill area thoroughly. Some sources suggest washing the area with a sodium hypochlorite solution.[2]
-
Reporting: Report the incident to the appropriate safety officer or department.
7.2. Exposure Response Plan
Caption: Immediate response plan for this compound exposure.
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[18][19] Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][18] Seek immediate medical attention.[13][14]
-
Inhalation: Move the person to fresh air.[2][13][14] If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[13][14] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste contaminated with this compound is considered hazardous waste.
-
Collection: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[17][20]
-
Disposal: Dispose of hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][12][17] Do not dispose of this compound down the drain.[17]
References
- 1. Busulfan - Wikipedia [en.wikipedia.org]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]
- 6. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1912-32-9 | LGC Standards [lgcstandards.com]
- 8. usbio.net [usbio.net]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | 1912-32-9 [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. nj.gov [nj.gov]
- 17. benchchem.com [benchchem.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Application Notes and Protocols for the Use of Butyl Methanesulfonate as a European Pharmacopoeia Reference Standard
Introduction: The Critical Role of Controlling Genotoxic Impurities
In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. A significant focus of regulatory scrutiny is the control of impurities, particularly those with genotoxic potential. Genotoxic impurities (GTIs) are compounds that can damage DNA, potentially leading to mutations and carcinogenesis.[1][2] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of these DNA reactive impurities in pharmaceuticals to limit potential carcinogenic risk.[3]
Butyl methanesulfonate (BMS) is an alkyl sulfonate ester, a class of compounds often flagged as potentially genotoxic. Its presence in a drug substance can arise from the reaction of methanesulfonic acid with residual n-butanol, a common solvent in pharmaceutical synthesis. This is particularly relevant for APIs that are mesylate salts, such as Imatinib Mesylate. The European Pharmacopoeia (Ph. Eur.) monograph for Imatinib Mesylate (2736) explicitly highlights the potential for alkyl methanesulfonate esters as genotoxic impurities and mandates a risk-based approach to their control during the manufacturing process.[4]
To facilitate the accurate quantification and control of this critical impurity, the European Directorate for the Quality of Medicines & HealthCare (EDQM) has established a this compound Chemical Reference Standard (CRS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of this compound Ph. Eur. CRS, from the principles of reference standard qualification to a detailed protocol for its application in the analysis of an API.
Part 1: The European Pharmacopoeia Reference Standard: A Foundation of Analytical Trust
A European Pharmacopoeia Reference Standard is a highly characterized substance intended for use in tests and assays prescribed in the Ph. Eur.[5] Its purpose is to ensure the accuracy and consistency of analytical results across different laboratories and batches of materials. The establishment of a Ph. Eur. CRS involves a rigorous qualification process to confirm its identity, purity, and assigned content.
The "Why" Behind the Qualification of this compound CRS
The trustworthiness of any analytical measurement is fundamentally linked to the quality of the reference standard used. For a genotoxic impurity like this compound, where control at trace levels is critical, the certainty in the reference standard's identity and purity is non-negotiable.
The qualification of this compound CRS is a multi-faceted process designed to provide a self-validating system for its intended use. This involves:
-
Unambiguous Identity Confirmation: To ensure that the analytical signal being measured corresponds solely to this compound, a battery of spectroscopic techniques is employed. This typically includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of significant structural isomers.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are unique to the molecule, further confirming its identity.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a characteristic fingerprint.
-
-
Comprehensive Purity Assessment: The purity of the reference standard is critical for accurate quantification. A combination of chromatographic techniques is used to detect and quantify any impurities present.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These separation techniques are used to identify and quantify any organic impurities. The choice of detector (e.g., Flame Ionization Detector for GC, UV or MS for HPLC) is crucial for achieving the required sensitivity.
-
Trace Metals Analysis: Inductively Coupled Plasma (ICP) techniques may be used to determine the content of any inorganic impurities.
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
-
Residual Solvents: Headspace GC is typically used to quantify any residual solvents from the synthesis and purification process.
-
-
Content Assignment: The assigned content of the reference standard is determined by a mass balance approach, where the contributions of all impurities (including water and residual solvents) are subtracted from 100%. This assigned value is what is used in calculations for quantitative analysis.
This exhaustive characterization ensures that when a laboratory uses this compound Ph. Eur. CRS, they are using a standard with a well-defined and documented level of quality, providing a solid foundation for their analytical results.
Part 2: Analytical Protocol for the Determination of this compound in an Active Pharmaceutical Ingredient (API)
This section provides a detailed, step-by-step methodology for the determination of this compound in an API, using Imatinib Mesylate as a representative example. The method of choice is Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique well-suited for trace-level analysis of genotoxic impurities.[6]
Principle of the Method
The API sample is dissolved in a suitable solvent and analyzed by GC-MS. This compound is separated from the API and other potential impurities on a GC column and is subsequently detected and quantified by the mass spectrometer. The use of a reference standard allows for accurate quantification based on a calibration curve.
Materials and Reagents
-
This compound Ph. Eur. CRS
-
Imatinib Mesylate API (or other relevant API)
-
Dichloromethane (DCM), HPLC grade or equivalent
-
Methanol, HPLC grade or equivalent
-
Water, purified
-
Volumetric flasks and pipettes, Class A
-
Autosampler vials with inserts
Instrumentation
A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following is a typical configuration:
| Parameter | Specification |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial: 50 °C, hold for 1 minRamp: 10 °C/min to 250 °C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | 97 |
| Qualifier Ions (m/z) | 79, 152 |
Preparation of Solutions
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Ph. Eur. CRS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Working Standard Solutions for Calibration Curve: Prepare a series of working standard solutions by serial dilution of the Standard Stock Solution with dichloromethane to achieve concentrations in the range of 0.05 µg/mL to 1.0 µg/mL.
Sample Solution (10 mg/mL):
-
Accurately weigh approximately 100 mg of the Imatinib Mesylate API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
System Suitability Solution: Prepare a solution containing this compound at a concentration near the quantification limit (e.g., 0.1 µg/mL) in dichloromethane.
Experimental Workflow
Caption: GC-MS workflow for the determination of this compound.
System Suitability
Before starting the analysis, inject the System Suitability Solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak areas is not more than 10%.
Data Analysis and Calculation
-
Calibration Curve: Plot the peak area of this compound versus its concentration for the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.99.
-
Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculation of Impurity Content:
Where:
-
C_sample is the concentration of this compound in the sample solution (µg/mL)
-
C_api is the concentration of the API in the sample solution (mg/mL)
-
Part 3: Interpretation of Results and Regulatory Context
The accurate determination of this compound is only one part of the control strategy. The results must be interpreted within the framework of regulatory guidelines to ensure patient safety.
Acceptance Criteria
The acceptance criteria for a genotoxic impurity are typically derived from the Threshold of Toxicological Concern (TTC) defined in the ICH M7 guideline.[3] The TTC for a lifetime exposure to a genotoxic impurity is 1.5 µ g/day . The maximum daily dose of the drug product is used to calculate the permissible concentration of the impurity in the API.
For Imatinib Mesylate, the maximum daily dose can be up to 800 mg.[7][8] Therefore, the acceptable limit for this compound can be calculated as follows:
Thus, the concentration of this compound in Imatinib Mesylate should not exceed 1.9 ppm.
The Self-Validating System of a Pharmacopoeial Method
The use of a Ph. Eur. reference standard in conjunction with a validated analytical method creates a self-validating system. The system suitability test ensures that the analytical instrumentation is performing adequately on the day of analysis. The well-characterized reference standard provides the anchor for accurate quantification. This combination provides a high degree of confidence in the reported results, which is essential for regulatory submissions and ensuring product quality.
The logical relationship for ensuring a valid analytical result is as follows:
Caption: Logical flow for achieving a valid analytical result.
Conclusion
The control of genotoxic impurities is a critical aspect of modern pharmaceutical development. The European Pharmacopoeia provides the necessary tools, in the form of highly characterized reference standards like this compound CRS, to enable manufacturers to meet stringent regulatory requirements. By understanding the scientific principles behind the qualification of these standards and by implementing robust, validated analytical methods, researchers and scientists can ensure the safety and quality of their drug products. This application note serves as a guide to best practices in the use of this compound Ph. Eur. CRS, contributing to the broader goal of protecting public health.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchtrend.net [researchtrend.net]
- 3. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 4. Imatinib Mesilate- Definition, Production- British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 5. drugfuture.com [drugfuture.com]
- 6. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Application Notes & Protocols: Butyl Methanesulfonate as a Research Tool for Studying Alkylation Reactions
Introduction: The Role of Alkylation in Modern Research
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental reaction in both chemistry and biology. In organic synthesis, it is a cornerstone for constructing complex molecular architectures.[1][2][3][4] In biology, alkylation of DNA is a primary mechanism of mutagenesis and carcinogenesis, making it a critical area of study in toxicology and cancer research.[5][6][7] Alkylating agents are a class of compounds capable of this transfer, and their reactivity makes them potent tools and, simultaneously, significant hazards.[5][7][8]
Butyl Methanesulfonate (BMS), also known as butyl mesylate, is a monofunctional alkylating agent that serves as an invaluable research tool.[8][9] It selectively introduces a butyl group to nucleophilic centers. Its straightforward structure and predictable reactivity allow researchers to probe the mechanisms of alkylation, study DNA damage and repair pathways, and serve as a model substrate in various chemical and biological systems.[10][11] Unlike more complex agents, BMS provides a clear and relatively uncomplicated model for investigating the fundamental principles of alkylation reactions.
This guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in the laboratory, with a strong emphasis on safety and experimental integrity.
Section 1: Physicochemical Profile and Reactivity of this compound
Key Properties
Understanding the fundamental properties of BMS is critical for its effective and safe use. It is a colorless to pale yellow liquid soluble in organic solvents with limited water solubility.[8]
| Property | Value | Source |
| Chemical Formula | C₅H₁₂O₃S | [8][12][13] |
| Molecular Weight | 152.21 g/mol | [12][13][14] |
| CAS Number | 1912-32-9 | [8][13][14] |
| Appearance | Colorless to light orange/yellow clear liquid | [8] |
| Boiling Point | 105-106 °C; 77 °C / 2 mmHg | [15] |
| Density | ~1.107 g/cm³ | [15] |
| Flash Point | 102 °C | [15] |
| Synonyms | Butyl mesylate, n-Butyl methanesulfonate | [8][12][13] |
Mechanism of Action: The Mesylate Leaving Group
The reactivity of BMS is dictated by its structure: a butyl group attached to a methanesulfonate (mesylate) group. The mesylate anion (CH₃SO₃⁻) is an exceptionally good leaving group because its negative charge is stabilized by resonance across the three oxygen atoms. This electronic stabilization makes the ester bond weak and the butyl carbon highly electrophilic, rendering it susceptible to attack by nucleophiles (Nu:⁻).
The reaction can proceed via two primary nucleophilic substitution pathways:
-
Sₙ2 (Bimolecular Nucleophilic Substitution): A one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time the mesylate group leaves. This is common for primary alkyl sulfonates like BMS.
-
Sₙ1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving the formation of a carbocation intermediate. While less favored for primary substrates like BMS compared to secondary or tertiary ones, its potential contribution is a key variable in mechanistic studies.[10][16]
The study of reaction kinetics and product distribution with BMS can provide profound insights into how solvents, nucleophile strength, and steric factors influence the balance between these fundamental pathways.
Figure 1: General mechanisms of nucleophilic substitution for this compound (BMS).
Section 2: Application in DNA Alkylation Studies
A primary application of BMS is as a model genotoxin to investigate the mechanisms of DNA damage.[8][11] Alkylating agents like BMS react with the nucleophilic centers in DNA bases, forming DNA adducts.[5][6][17] These adducts can disrupt DNA replication and transcription, leading to mutations or cell death.[7][18][19][20]
The butyl group of BMS preferentially attacks the N7 position of guanine and the N3 position of adenine. While N7-butylguanine is the most common adduct, the formation of O⁶-butylguanine, though less frequent, is considered a highly pro-mutagenic lesion as it can lead to G:C to A:T transition mutations during DNA replication.[10][16] Studying the distribution and repair of these specific adducts after BMS treatment is crucial for understanding the basis of chemical carcinogenesis.
Figure 2: Conceptual pathway of DNA damage by this compound.
Section 3: Experimental Protocols
CRITICAL SAFETY NOTE: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or in contact with skin, causes serious eye irritation, and is a suspected mutagen.[8][12][21] All work must be conducted in a certified chemical fume hood.[21][22] Full personal protective equipment (PPE), including a lab coat, safety goggles or face shield, and chemically resistant gloves (e.g., nitrile, with consideration for breakthrough times), is mandatory.[21][22][23]
Protocol 1: General Procedure for Alkylation of a Nucleophile
This protocol provides a general framework for using BMS to alkylate a generic nucleophile (e.g., an amine, alcohol, or thiol) for synthetic purposes.
Materials:
-
This compound (BMS)
-
Nucleophile of interest
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or DMF)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)[24][25]
-
Reaction vessel (round-bottom flask with stir bar)
-
Standard glassware for workup and purification
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Causality: Anhydrous conditions prevent hydrolysis of BMS and ensure the base is effective.)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Add the base (1.5 eq). For alcohols or thiols, the base acts as a deprotonating agent. For amines, it serves as an acid scavenger.[24][25]
-
Cool the mixture in an ice bath (0 °C).
-
-
Addition of BMS (Causality: Slow addition at low temperature controls the exothermic reaction and minimizes side products.)
-
Reaction Monitoring (Causality: Ensures the reaction has gone to completion before proceeding to workup.)
-
Workup and Extraction (Causality: To quench the reaction and separate the product from salts and excess reagents.)
-
Once the reaction is complete, quench by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove base), saturated sodium bicarbonate solution (to remove acid), and saturated brine (to remove water).[24][25]
-
-
Drying and Concentration (Causality: Removes residual water before final purification.)
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[24]
-
-
Purification (Causality: Isolates the pure alkylated product.)
Protocol 2: In Vitro DNA Alkylation with BMS
This protocol is designed for studying the direct interaction of BMS with purified DNA.
Materials:
-
Purified DNA (e.g., calf thymus DNA or a specific plasmid)
-
This compound (BMS)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Ethanol (ice-cold, 100% and 70%)
-
3 M Sodium Acetate (pH 5.2)
-
Nuclease-free water
-
Thermomixer or water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DNA in nuclease-free water or TE buffer. Determine its concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Prepare a fresh stock solution of BMS in a suitable solvent like DMSO or ethanol immediately before use. (Causality: BMS can hydrolyze in aqueous solutions; fresh preparation ensures accurate concentration.)
-
-
Alkylation Reaction:
-
In a microcentrifuge tube, combine the DNA solution with the reaction buffer.
-
Add the desired final concentration of BMS from the stock solution. The final concentration may range from micromolar to millimolar, depending on the experimental goal. Include a control reaction with solvent only.
-
Incubate the reaction at 37 °C for a defined period (e.g., 1-4 hours) with gentle shaking. (Causality: 37 °C mimics physiological conditions and promotes the reaction without thermally degrading the DNA.)
-
-
Stopping the Reaction and DNA Precipitation:
-
Stop the reaction by placing the tube on ice.
-
Precipitate the DNA to remove unreacted BMS and byproducts. Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Mix by inversion and incubate at -20 °C for at least 1 hour (or overnight).
-
-
DNA Purification:
-
Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4 °C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the DNA pellet with 500 µL of ice-cold 70% ethanol to remove residual salts. (Causality: The 70% ethanol wash removes salts while keeping the DNA precipitated.)
-
Centrifuge again for 10 minutes at 4 °C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Resuspension and Analysis:
-
Resuspend the purified, alkylated DNA in nuclease-free water or TE buffer.
-
The alkylated DNA is now ready for downstream analysis, such as HPLC-MS/MS to identify and quantify specific DNA adducts, or for use in functional assays.
-
Section 4: Analytical Workflows and Troubleshooting
Monitoring Reaction Progress
Effective monitoring is key to a successful experiment. A combination of techniques provides a comprehensive view of the reaction.[26][28]
Figure 3: A typical workflow for monitoring a synthetic alkylation reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction Yield | 1. Inactive BMS (hydrolyzed).2. Nucleophile is not sufficiently reactive.3. Insufficient or inappropriate base.4. Reaction temperature too low. | 1. Use fresh BMS from a reputable supplier; store properly.2. Use a stronger base or a more polar aprotic solvent (e.g., DMF) to enhance nucleophilicity.3. Ensure base is anhydrous and non-nucleophilic; increase equivalents.4. Increase reaction temperature or allow for longer reaction time. |
| Multiple Products / Side Reactions | 1. Over-alkylation (for poly-functional nucleophiles).2. Elimination reaction (E2) competing with substitution.3. Reaction temperature too high. | 1. Use a limiting amount of BMS (≤1.0 eq).2. Use a less hindered base and a lower reaction temperature.3. Maintain reaction at 0 °C or room temperature. |
| Difficulty in Purification | Product and starting material have similar polarity. | 1. Adjust the stoichiometry to drive the reaction to full conversion.2. Try a different column chromatography solvent system or consider an alternative purification method like recrystallization or preparative HPLC. |
Section 5: Safety, Handling, and Disposal
Adherence to strict safety protocols is non-negotiable when working with alkylating agents.
Handling:
-
Engineering Controls: Always handle this compound and its concentrated solutions inside a certified chemical fume hood to prevent inhalation of vapors.[21][22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield if necessary, and compatible gloves.[21][22][23] Double-gloving is recommended.
-
Avoiding Contact: Prevent all personal contact, including skin and eye contact and inhalation of fumes.[21] Wash hands thoroughly with soap and water after handling.[21]
Spill Management:
-
Minor Spills: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[21]
-
Major Spills: Evacuate the area and alert emergency services.[21] Do not attempt to clean up a large spill without proper training and equipment.
Waste Disposal:
-
Quenching: Unreacted BMS in waste streams should be quenched before disposal. A common procedure for similar methanesulfonates involves reacting the waste with an inactivating solution, such as 1 M NaOH with 20% w/v sodium thiosulfate, for at least 24 hours to ensure complete hydrolysis.[29]
-
Disposal: All waste containing BMS (quenched solutions, contaminated solids, empty containers) must be disposed of as hazardous chemical waste according to institutional and local regulations.[22] Do not pour down the drain.
References
- 1. chemistry.princeton.edu [chemistry.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Study on the reaction strategy of directional alkylation fulfilled by controlling the adsorption pose of benzene and methanol in space with Ru/HZSM-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 8. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of toxicity and mutagenicity of this compound among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methanesulfonic acid, butyl ester [webbook.nist.gov]
- 14. chemscene.com [chemscene.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. static.cymitquimica.com [static.cymitquimica.com]
- 23. fishersci.com [fishersci.com]
- 24. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 25. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 26. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 27. Determination of Alkyl Methanesulfonates in Doxazosin Mesylate by Gas Chromatography-mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Butyl Methanesulfonate Synthesis
Welcome to the technical support center for butyl methanesulfonate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced transformation. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the synthesis of this compound from butanol?
The synthesis of this compound is a classic example of converting a poor leaving group (the hydroxyl group, -OH) into an excellent one. The hydroxyl group of butanol is a strong base (HO⁻) and thus does not readily depart in nucleophilic substitution reactions.[1][2] The reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, transforms the -OH group into a mesylate group (-OMs). The resulting mesylate anion is a superb leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms.[3]
Q2: Why is the reaction typically run at low temperatures (e.g., 0 °C)?
The reaction between methanesulfonyl chloride and an alcohol is highly exothermic. Running the reaction at 0 °C serves several critical purposes:
-
Minimizing Side Reactions: It helps to control the reaction rate, suppressing potential side reactions such as the formation of butyl chloride or degradation of the starting material or product.[4]
-
Improving Selectivity: Lower temperatures can enhance the selectivity of the desired mesylation reaction over other potential pathways.
-
Safe Handling: It ensures a controlled reaction profile, preventing a dangerous thermal runaway, especially on a larger scale.
Q3: My crude product appears to be contaminated with a salt. What is it and how do I remove it?
The salt is most likely the hydrochloride salt of the amine base used (e.g., triethylammonium chloride, Et₃N·HCl). This salt is formed as the base neutralizes the hydrochloric acid (HCl) generated during the reaction. It is often insoluble in the reaction solvent (like dichloromethane) and can be removed by filtration or, more commonly, during the aqueous workup by washing the organic layer with water or a dilute acidic solution.[5][6][7]
Q4: Can I use methanesulfonic anhydride instead of methanesulfonyl chloride?
Yes, and in some cases, it is advantageous. Methanesulfonic anhydride ((MeSO₂)₂O) performs the same transformation. A key benefit is that it avoids the formation of the corresponding alkyl chloride as a byproduct, since no chloride ions are introduced into the reaction mixture.[4] The byproduct of the reaction with the anhydride is methanesulfonic acid, which is neutralized by the base.
In-Depth Troubleshooting Guide
Low yield is a common frustration that can often be traced back to a few key experimental parameters. This section provides a systematic approach to identifying and resolving the root cause of poor reaction performance.
Issue 1: The reaction appears sluggish or incomplete (TLC analysis shows significant starting material).
An incomplete reaction is one of the most frequent causes of low yield.
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Moisture Contamination | Methanesulfonyl chloride is highly reactive with water. Any moisture in the reagents or glassware will consume the MsCl, reducing its effective concentration and preventing the complete conversion of butanol.[8] | Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents and ensure the butanol and amine base are dry. |
| Insufficient Reagents | An inadequate amount of methanesulfonyl chloride or base will lead to incomplete conversion. A slight excess of both is typically used to drive the reaction to completion. | Use 1.2-1.5 equivalents of both methanesulfonyl chloride and the amine base relative to the limiting reagent (butanol).[5][6] |
| Poor Reagent Quality | Methanesulfonyl chloride can degrade over time, especially if improperly stored. The amine base can also be of poor quality or contain water. | Use a fresh bottle of methanesulfonyl chloride. Purify the amine base by distillation if its quality is suspect. |
| Low Reaction Temperature | While starting at 0 °C is standard, some systems may require a higher temperature to proceed at a reasonable rate. | After the initial addition at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC.[6][7] |
Workflow: Ensuring Anhydrous Conditions
Caption: Workflow for setting up an anhydrous reaction.
Issue 2: The yield is low despite the complete consumption of starting material.
If the starting material is gone but the isolated yield of this compound is poor, the issue likely lies with side reactions or product loss during workup and purification.
Possible Causes & Solutions
| Cause | Scientific Rationale | Recommended Action |
| Product Hydrolysis | This compound, like other sulfonate esters, can be hydrolyzed back to butanol and methanesulfonic acid. This is particularly problematic during aqueous workups using strong bases (e.g., NaOH).[9] | During workup, use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[5][9] Minimize the contact time between the organic and aqueous layers. |
| Formation of Butyl Chloride | The chloride ion generated from methanesulfonyl chloride can compete as a nucleophile, attacking the intermediate to form butyl chloride. This SN2 reaction is a common side product pathway.[4][10] | Consider using methanesulfonic anhydride, which does not generate a competing nucleophile.[4] Alternatively, running the reaction at a lower concentration may disfavor this bimolecular side reaction. |
| Product Loss During Workup | This compound has some solubility in water. Excessive or aggressive aqueous washes can lead to significant product loss into the aqueous phase. | Use saturated brine for the final wash to reduce the solubility of the organic product in the aqueous layer.[5][6] Perform extractions efficiently and avoid emulsions. |
| Degradation on Silica Gel | This compound can be sensitive to acidic silica gel, potentially causing degradation during column chromatography. | Neutralize the silica gel before use by washing it with a solvent containing a small amount of triethylamine (e.g., 1% TEA in the eluent), then flushing with the pure eluent. Alternatively, use a less acidic stationary phase like alumina. |
Reaction Pathway Analysis
Caption: Main vs. Side Reaction Pathways.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol incorporates best practices to maximize yield and purity.
-
Preparation: Oven-dry all glassware (a round-bottom flask, dropping funnel, and magnetic stir bar) and assemble while hot under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
To the reaction flask, add anhydrous dichloromethane (DCM).
-
Add n-butanol (1.0 eq) via syringe.
-
Add triethylamine (1.5 eq) via syringe.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
-
Reaction:
-
Add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.[5]
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-6 hours.[6]
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the n-butanol spot is no longer visible.
-
Quenching: Once complete, cool the reaction back to 0 °C and quench by the slow addition of cold deionized water.
Protocol 2: Hydrolysis-Minimizing Workup and Purification
This procedure is designed to isolate the product while preventing decomposition.
-
Phase Separation: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<40 °C).
-
Purification: Purify the resulting crude oil by silica gel column chromatography to afford pure this compound as a colorless oil.[5][6]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]
By systematically addressing potential issues related to reaction conditions, reagent quality, and workup procedures, you can effectively troubleshoot and optimize the synthesis of this compound, leading to consistently higher yields and purity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 5. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 6. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
how to manage hydrolysis of sulfonate esters during experimental workup
A Guide to Managing Hydrolysis During Experimental Workup
Welcome to the technical support center for scientists, researchers, and drug development professionals. As a Senior Application Scientist, I've seen firsthand how the unintended hydrolysis of sulfonate esters can compromise yields, introduce impurities, and complicate downstream processes. This guide is designed to provide you with a deep understanding of why hydrolysis occurs and, more importantly, to equip you with robust, field-proven strategies to manage it effectively during your experimental workup.
Frequently Asked Questions (FAQs): Understanding Sulfonate Ester Stability
This section addresses the fundamental principles governing the stability and hydrolysis of sulfonate esters. Understanding these concepts is the first step toward troubleshooting and optimizing your workup procedures.
Q1: What are sulfonate esters and why are they so critical in synthesis?
Sulfonate esters are a class of organic compounds with the general structure R-SO₂-OR'. They are most frequently used to convert alcohols, which have a poor leaving group (hydroxide, OH⁻), into excellent leaving groups. The resulting sulfonate anion (R-SO₃⁻) is a very weak base and highly stable due to the delocalization of its negative charge across the three oxygen atoms, making it readily displaced by a nucleophile.[1]
Commonly used sulfonate esters in organic synthesis include:
-
Mesylates (MsO⁻): Methanesulfonates
-
Tosylates (TsO⁻): p-Toluenesulfonates
-
Triflates (TfO⁻): Trifluoromethanesulfonates[2]
By converting an alcohol into a sulfonate ester, its reactivity in substitution and elimination reactions becomes comparable to that of an alkyl halide.
Q2: What is sulfonate ester hydrolysis and why is it a problem during workup?
Hydrolysis is the cleavage of the sulfonate ester back to its constituent sulfonic acid and alcohol, caused by a reaction with water. This reaction is essentially the reverse of the esterification process and can be catalyzed by both acids and bases.[3][4]
This poses a significant problem during experimental workup for two main reasons:
-
Yield Loss: The desired product is consumed, leading to a direct reduction in your isolated yield.
-
Purification Complexity: The reaction introduces the starting alcohol and the corresponding sulfonic acid as impurities, which can be difficult to separate from the desired product, especially if they have similar polarities.
Q3: What is the mechanism of hydrolysis, particularly under workup conditions?
During a typical workup, the most common cause of hydrolysis is the presence of aqueous base used to neutralize acid catalysts or unreacted sulfonyl chlorides.[5] The mechanism for alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic sulfur atom.[6][7] This can proceed through either a concerted pathway (a single transition state) or a stepwise pathway involving a pentacoordinate intermediate.[3][4][8] For most practical purposes, it can be visualized as a direct displacement at the sulfur center.
Caption: Base-mediated hydrolysis of a sulfonate ester.
Q4: What are the key factors that influence the rate of hydrolysis?
Managing hydrolysis is a kinetic game. The goal is to isolate your product before it has a chance to degrade. Several factors are critical:
-
pH: Hydrolysis is significantly accelerated by both strong acids and, more commonly during workup, strong bases (e.g., NaOH, KOH). Weak bases like sodium bicarbonate (NaHCO₃) are less aggressive.[9][10] The rate is generally slowest near neutral pH.
-
Temperature: Like most reactions, the rate of hydrolysis increases with temperature. Performing aqueous washes and extractions at low temperatures (e.g., 0-5 °C in an ice bath) is one of the most effective strategies for minimizing product loss.[11][12]
-
Contact Time: The longer your sulfonate ester is in contact with an aqueous acidic or basic phase, the more hydrolysis will occur. Efficient and rapid workup procedures are essential.[5]
-
Structure of the Sulfonate Ester: The electrophilicity of the sulfur atom and the steric hindrance around it play a major role. Electron-withdrawing groups on the sulfonyl moiety (like in triflates) make the sulfur more susceptible to nucleophilic attack, while sterically bulky ester groups (like neopentyl) can hinder the approach of a nucleophile.[13][14]
Troubleshooting Guide: A Proactive Approach to Workup
This section provides direct answers and protocols for specific issues encountered during the workup of reactions involving sulfonate esters.
Q5: My reaction is complete. How should I quench it to avoid immediate hydrolysis?
The quenching step is the first point of vulnerability. Avoid quenching with aqueous base directly into a warm reaction mixture.
Recommended Strategy:
-
Cool the Reaction: Before adding any aqueous solution, cool the reaction mixture to room temperature, and preferably to 0 °C in an ice bath.
-
Consider a Non-Aqueous Quench: If quenching unreacted sulfonyl chloride (e.g., TsCl, MsCl), a common practice is to add a small amount of an alcohol like isopropanol or methanol at low temperature to consume the excess reagent, forming a more stable sulfonate ester.
-
Use a Weak Base: If an aqueous quench is necessary to neutralize a strong acid catalyst, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Add it slowly and cautiously to control gas evolution.[5] Avoid strong bases like NaOH unless absolutely necessary and only at very low temperatures.
Q6: I need to perform a liquid-liquid extraction. What is the best practice to protect my product?
Liquid-liquid extraction introduces prolonged contact with an aqueous phase, making it a high-risk step. The key is to maintain control over temperature and pH while minimizing time.
Best Practices:
-
Pre-cool all solutions: Ensure your organic layer, wash solutions (water, bicarbonate, brine), and separatory funnel are cold before you begin.
-
Neutralize Carefully: Use cold, saturated NaHCO₃ solution to wash out residual acid. Check the pH of the aqueous layer after separation; it should be neutral or slightly basic (pH 7-8). Do not let the organic layer sit in contact with the basic solution.
-
Minimize Water Contact: After neutralizing, wash the organic layer with cold, saturated aqueous NaCl (brine). Brine helps to remove bulk water from the organic layer and reduces the solubility of your product in the residual aqueous phase.[5]
-
Work Quickly: Perform the washes efficiently. Do not let the layers sit unseparated for extended periods.
Q7: I suspect my product is hydrolyzing during the wash steps. What are the signs and how can I fix it?
The primary sign of hydrolysis is a lower-than-expected yield and the reappearance of your starting alcohol.
Diagnostic Signs:
-
Thin-Layer Chromatography (TLC): You will see a new, often more polar, spot appearing that corresponds to the R-OH starting material.
-
NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks corresponding to the starting alcohol.[5]
Corrective Actions:
-
Re-evaluate your workup conditions: Are you using low temperatures? Are you using a weak base? Is your contact time too long?
-
Switch to a more robust sulfonate: If you are working with a highly labile ester (like a primary triflate) and experiencing significant hydrolysis, consider if a more stable tosylate or a sterically hindered sulfonate could be used instead for future reactions.
-
Avoid aqueous workup altogether: If the product is extremely sensitive, consider quenching the reaction, filtering out any salts, and carrying the crude material directly onto the next step or purifying it via non-aqueous methods (e.g., chromatography on neutral alumina or silica gel with non-polar eluents).
Q8: Are certain sulfonate esters more stable than others during workup?
Yes, there is a significant difference in stability. This is a crucial factor in experimental design.
| Sulfonate Ester Type | Leaving Group Ability | General Stability to Hydrolysis | Best Use Case |
| Triflate (-OTf) | Extremely High[15] | Low: Highly susceptible to hydrolysis, especially under basic conditions. | Activating unreactive substrates where high reactivity is essential.[16] |
| Tosylate (-OTs) | High[15] | Moderate: Generally stable to mildly acidic or basic conditions at low temperatures. A good balance of reactivity and stability. | General-purpose leaving group for Sₙ2 and E2 reactions.[17] |
| Mesylate (-OMs) | High[15] | Moderate: Similar to tosylates, widely used and reasonably stable. | A common alternative to tosylates; smaller and less crystalline. |
| Neopentyl Sulfonate | Moderate | High: Sterically hindered, making it very resistant to nucleophilic attack and hydrolysis.[13][14] | Used as a protecting group for sulfonic acids when stability to a wide range of conditions is needed.[14] |
| Phenyl Sulfonate | Moderate | High: Very stable to nucleophiles and acidic conditions; cleaved by base.[13][14] | Another robust protecting group option. |
Table 1: A comparative overview of common sulfonate esters.
As the table shows, triflates are exceptionally reactive but require very careful handling during workup.[15] Tosylates and mesylates offer a practical compromise for most applications.[17] For maximum stability, more specialized, sterically hindered esters are employed, though their removal requires specific and often harsh conditions.[14]
Q9: Can I use silica gel chromatography to purify my sulfonate ester? What are the potential pitfalls?
Yes, silica gel chromatography is a common method for purifying sulfonate esters. However, standard silica gel is slightly acidic (pH ~4-5), which can cause hydrolysis of very sensitive esters, particularly those derived from secondary or tertiary alcohols that can form stable carbocations.[13][14]
Recommendations:
-
Use Neutralized Silica: For sensitive substrates, consider using silica gel that has been pre-treated with a base (e.g., washed with a triethylamine/hexane mixture) and then re-equilibrated with your eluent.
-
Buffer the Eluent: Adding a small amount of a non-nucleophilic base like triethylamine (~0.1-1%) to your solvent system can help prevent on-column decomposition.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Consider Alumina: For very acid-sensitive compounds, neutral or basic alumina can be a better alternative to silica gel.
Validated Protocol: Hydrolysis-Minimizing Workup
This protocol provides a step-by-step workflow for the aqueous workup of a reaction mixture containing a sulfonate ester product.
Caption: Recommended workflow for a hydrolysis-minimizing workup.
Detailed Steps:
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, place the reaction vessel in an ice-water bath and cool to 0 °C.
-
Quench: Slowly add a cold (0 °C), saturated aqueous solution of sodium bicarbonate. Caution: This will generate CO₂ gas; ensure adequate venting and slow addition. Continue until gas evolution ceases and the aqueous phase is pH 7-8.
-
Dilute and Transfer: Dilute the mixture with the chosen extraction solvent (e.g., ethyl acetate, dichloromethane) and transfer to a cold separatory funnel.
-
Extract: Separate the layers. Extract the aqueous layer one more time with the organic solvent.
-
Wash: Combine the organic layers and wash sequentially with:
-
One portion of cold, saturated aqueous NaHCO₃.
-
One portion of cold deionized water.
-
One portion of cold, saturated aqueous NaCl (brine).[5]
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl until the agent no longer clumps.
-
Isolate: Filter off the drying agent and wash it with a small amount of fresh solvent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.
By adhering to these principles and protocols, you can significantly improve the outcome of your experiments by minimizing the destructive hydrolysis of your valuable sulfonate ester products.
References
- 1. youtube.com [youtube.com]
- 2. oc.aadi.net.in [oc.aadi.net.in]
- 3. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data [agris.fao.org]
- 9. enovatia.com [enovatia.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pqri.org [pqri.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
optimizing reaction temperature for butyl methanesulfonate synthesis
Welcome to the technical support guide for the synthesis of butyl methanesulfonate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the nuances of this common but critical reaction, with a special focus on the pivotal role of reaction temperature.
Introduction: The Criticality of Temperature in Mesylation
The conversion of n-butanol to this compound via reaction with methanesulfonyl chloride (MsCl) is a cornerstone of organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (mesylate). While seemingly straightforward, the success of this transformation hinges on precise temperature control. The reaction is highly exothermic, and deviations from the optimal temperature range can lead to a cascade of side reactions, significantly impacting yield and purity. This guide will elucidate the "why" behind the stringent temperature requirements and provide actionable solutions to common problems encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the likely causes related to temperature?
Answer: Low yields in mesylation reactions are often directly attributable to improper temperature control.
-
Temperature Too High (> 10°C): An elevated reaction temperature is the most common culprit for low yields. The primary issue is the acceleration of side reactions. The chloride ion (Cl-), a byproduct of the reaction, can act as a nucleophile and displace the newly formed mesylate, leading to the formation of butyl chloride.[1] This is particularly problematic as the desired product is consumed as it is formed. Furthermore, at higher temperatures, the reaction between methanesulfonyl chloride and the amine base (e.g., triethylamine) can be promoted, leading to the formation of an unreactive sulfene intermediate (CH₂=SO₂) and subsequent decomposition pathways.[2][3]
-
Inadequate Cooling During MsCl Addition: The reaction of an alcohol with methanesulfonyl chloride is highly exothermic. If the addition of MsCl is too rapid or the cooling bath is inefficient, localized "hot spots" can form within the reaction mixture, leading to the side reactions mentioned above, even if the external thermometer reads 0°C.
-
Temperature Too Low (<< -10°C): While less common, excessively low temperatures can significantly slow down the reaction rate. If the reaction does not proceed to completion, unreacted n-butanol will remain, leading to a lower yield of the desired product after workup.
Troubleshooting Steps:
-
Ensure Adequate Cooling: Use an ice/salt or dry ice/acetone bath to maintain a consistent internal reaction temperature between 0°C and -5°C.
-
Slow, Dropwise Addition: Add the methanesulfonyl chloride dropwise via a syringe pump or dropping funnel over a prolonged period (e.g., 30-60 minutes) to allow for efficient heat dissipation.
-
Monitor Internal Temperature: Place the thermometer directly in the reaction mixture, not just in the cooling bath, to get an accurate reading of the reaction temperature.
-
Allow for Gradual Warming: After the addition of MsCl is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours) and then let it slowly warm to room temperature to ensure the reaction goes to completion.[4][5]
Q2: I'm observing a significant amount of butyl chloride as a byproduct. How can I prevent this?
Answer: The formation of butyl chloride is a classic example of a temperature-dependent side reaction. The mesylate group is an excellent leaving group, and the chloride ion generated from methanesulfonyl chloride can compete with the desired reaction pathway.
Causality:
-
The reaction of n-butanol with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine produces this compound and the corresponding amine hydrochloride salt (e.g., triethylammonium chloride).
-
This salt provides a source of chloride ions in the reaction mixture.
-
At elevated temperatures, the rate of nucleophilic substitution of the mesylate by the chloride ion increases, leading to the formation of butyl chloride.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at or below 0°C during the addition of methanesulfonyl chloride and for a period thereafter.
-
Choice of Base: While both pyridine and triethylamine are commonly used, triethylamine is a stronger, non-nucleophilic base that is highly effective at scavenging the HCl produced.[2] Pyridine can, in some cases, act as a nucleophilic catalyst.[1]
-
Use of Methanesulfonic Anhydride: In cases where chloride formation is a persistent issue, consider using methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This reagent avoids the introduction of chloride ions into the reaction mixture altogether.
Q3: The reaction mixture turned dark brown/black upon adding methanesulfonyl chloride. What happened?
Answer: A dark coloration often indicates decomposition, which can be triggered by excessive heat.
Possible Causes:
-
Runaway Reaction: If methanesulfonyl chloride is added too quickly to a poorly cooled solution, the exothermic nature of the reaction can lead to a rapid, uncontrolled increase in temperature.[4] This can cause decomposition of the starting materials, intermediates, or products.
-
Reaction with the Amine Base: At higher temperatures, methanesulfonyl chloride can react with the amine base to form complex, colored byproducts.
-
Instability of the Product: While this compound is relatively stable, prolonged exposure to high temperatures, especially in the presence of impurities, can lead to decomposition.
Corrective Actions:
-
Immediate and Efficient Cooling: If you observe a rapid temperature increase and color change, immediately improve the cooling of the reaction vessel.
-
Controlled Reagent Addition: Always add methanesulfonyl chloride slowly and monitor the internal temperature closely.
-
Ensure Proper Stirring: Efficient stirring helps to distribute the reagents and dissipate heat evenly, preventing the formation of localized hot spots.
Experimental Protocol: Optimizing Reaction Temperature
This protocol provides a step-by-step guide for the synthesis of this compound with a focus on temperature control.
Materials:
-
n-Butanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve n-butanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to an internal temperature of 0°C to -5°C using an ice/salt bath.
-
MsCl Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding cold water.
-
Workup:
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation: Impact of Temperature on Reaction Outcome
| Reaction Temperature | Expected Yield of this compound | Purity Profile |
| -10°C to 0°C | High (>90%) | High purity, minimal side products. |
| 0°C to 10°C | Moderate to High (70-90%) | Minor impurities, primarily butyl chloride, may be observed. |
| 10°C to 25°C | Moderate (50-70%) | Significant amount of butyl chloride and other decomposition products likely. |
| > 25°C | Low (<50%) | Low purity, complex mixture of byproducts due to decomposition and side reactions. |
Visualizing the Process
Reaction Pathway
The following diagram illustrates the desired reaction pathway for the synthesis of this compound and the key side reaction.
Caption: Desired and competing reaction pathways in this compound synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Safe and Effective Quenching of Butyl Methanesulfonate
Welcome to the Technical Support Center for handling reactions involving butyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for quenching reactions containing residual this compound. As a potent alkylating agent and a suspected genotoxic impurity, complete and safe neutralization of this compound is critical for experimental success, personnel safety, and environmental compliance.[1][2]
This document provides a framework for decision-making and offers detailed protocols for various quenching scenarios. It is imperative to understand the underlying chemical principles to adapt these procedures to your specific experimental conditions.
Understanding the Hazard: Why Proper Quenching is Critical
This compound (BuMs), also known as butyl mesylate, is a highly reactive alkylating agent.[1] Its reactivity stems from the excellent leaving group ability of the mesylate anion. This property makes it a useful reagent in organic synthesis but also underlies its hazardous nature.
-
Genotoxicity: this compound is a suspected genotoxic agent, meaning it can interact with and damage DNA, potentially leading to mutations and carcinogenesis.[1] Regulatory bodies like the FDA and EMA have stringent limits on the presence of such impurities in active pharmaceutical ingredients (APIs).[3][4][5]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[2]
-
Reactivity: As a potent electrophile, it will react with a wide range of nucleophiles. This includes not only the intended reactants in your synthesis but also water, alcohols, and biological macromolecules.
Therefore, any unreacted this compound in a reaction mixture must be thoroughly quenched to render it non-reactive and safe for workup, purification, and disposal.
Choosing Your Quenching Strategy: A Decision-Making Framework
The optimal quenching strategy depends on several factors, primarily the solvent system and the compatibility of the quenching agent with your desired product.
Caption: Decision tree for selecting a this compound quenching method.
Quenching Protocols
Safety First: Always perform quenching procedures in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Quenching reactions can be exothermic; therefore, cooling the reaction mixture with an ice bath is highly recommended.
Protocol 1: Quenching with Aqueous Ammonia (for Aprotic Solvents)
This is a robust and generally applicable method for quenching this compound in common aprotic solvents. Ammonia is a potent nucleophile that reacts rapidly with this compound to form butylamine and the harmless methanesulfonate salt.
Step-by-Step Procedure:
-
Cool the reaction mixture: Place the reaction vessel in an ice-water bath and cool to 0-5 °C with stirring.
-
Prepare the quenching solution: In a separate flask, prepare a solution of aqueous ammonia (e.g., 5-10% w/v).
-
Slow addition: Slowly add the aqueous ammonia solution dropwise to the cooled reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.
-
Stir: After the addition is complete, allow the mixture to stir at 0-5 °C for at least 30 minutes to ensure the complete reaction of this compound.
-
Verification (Optional but Recommended): Take a small aliquot of the reaction mixture and analyze by TLC or LC-MS to confirm the absence of this compound.
-
Proceed to workup: The reaction mixture can now be safely worked up, for example, by partitioning between an organic solvent and water.
Protocol 2: Quenching with Aqueous Sodium Thiosulfate
Sodium thiosulfate is another effective nucleophile for quenching alkylating agents.[6] It reacts with this compound to form a Bunte salt, which is generally water-soluble and less toxic.[7] This method is suitable for both protic and aprotic solvent systems.
Step-by-Step Procedure:
-
Cool the reaction mixture: As with the ammonia quench, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Prepare the quenching solution: Prepare a saturated aqueous solution of sodium thiosulfate.
-
Slow addition: Add the sodium thiosulfate solution dropwise to the reaction mixture with vigorous stirring.
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete quenching.
-
Verification: Confirm the absence of this compound by an appropriate analytical method (TLC, LC-MS).
-
Proceed to workup: The quenched mixture can be processed through a standard aqueous workup.
Protocol 3: Controlled Hydrolysis
While this compound hydrolyzes in the presence of water, this process can be slow.[8] Controlled hydrolysis can be employed as a quenching method, particularly in reactions run in protic solvents or when the addition of other nucleophiles is undesirable. The rate of hydrolysis is significantly affected by pH and temperature.[9]
Step-by-Step Procedure:
-
Cool the reaction mixture: Cool the reaction to 0-5 °C.
-
Add water: Slowly add cold deionized water to the reaction mixture.
-
Adjust pH (Optional): To accelerate hydrolysis, a dilute aqueous base (e.g., 1 M sodium bicarbonate or sodium carbonate) can be added. Avoid strong bases like NaOH or KOH if your product is base-sensitive. Be aware that basic conditions can promote faster and irreversible hydrolysis of the sulfonate ester.[8]
-
Stir and Warm: Allow the mixture to stir at room temperature for several hours or overnight. Gentle heating (e.g., to 40-50 °C) can be applied to expedite the process if the desired product is thermally stable.
-
Verification: Ensure complete consumption of this compound via TLC or LC-MS.
-
Proceed to workup: Neutralize the mixture if necessary and proceed with extraction.
Troubleshooting and FAQs
Q1: My TLC plate still shows a spot corresponding to this compound after quenching. What should I do?
-
Incomplete Quenching: The most likely cause is insufficient quenching agent or reaction time. Add more of your chosen quenching agent and continue stirring, monitoring the reaction progress.
-
Poor Mixing: In biphasic systems (e.g., an organic solvent with an aqueous quencher), ensure vigorous stirring to maximize the interfacial area for reaction.
-
Low Temperature: While initial cooling is crucial for safety, prolonged reaction at very low temperatures may slow the quenching reaction. After the initial exothermic phase is controlled, allowing the reaction to warm to room temperature can help drive it to completion.
Q2: I observed a significant exotherm during the quench, even with slow addition. How can I prevent this?
-
Dilution: Dilute the reaction mixture with more of the reaction solvent before quenching. This provides a larger thermal mass to absorb the heat generated.
-
Slower Addition Rate: Use a syringe pump for a very slow and controlled addition of the quenching agent.
-
Lower Temperature: Start the quench at a lower temperature (e.g., -20 °C or lower), if your solvent system allows.
Q3: Can I use a primary or secondary amine instead of ammonia to quench?
Yes, primary and secondary amines are excellent nucleophiles and can be used to quench this compound. However, consider the following:
-
Workup: The resulting alkylated amine will be less volatile and potentially more difficult to remove during purification than the product of an ammonia quench.
-
Reactivity: Ensure the amine does not react with your desired product.
Q4: How do I dispose of the quenched reaction mixture?
Once this compound has been completely converted to a less hazardous substance (e.g., through reaction with a quencher), the resulting mixture should be disposed of in accordance with your institution's hazardous waste guidelines.[10][11] The primary hazards of the waste will now be dictated by the solvent and other components of the reaction mixture. Neutralize any acidic or basic solutions before transferring to a waste container.
Quantitative Data Summary
| Quenching Agent | Recommended Solvent System | Relative Rate | Key Considerations |
| Aqueous Ammonia (NH₄OH) | Aprotic (THF, DCM, Toluene, etc.) | Fast | Highly effective. The product, butylamine, is relatively volatile. |
| Sodium Thiosulfate (Na₂S₂O₃) | Protic and Aprotic | Moderate | Forms a water-soluble Bunte salt. Good general-purpose quencher. |
| Water/Aqueous Base (Hydrolysis) | Protic | Slow to Moderate | Can be slow. Rate is pH and temperature-dependent. Avoids introducing new organic reagents. |
Workflow Visualization
Caption: General workflow for quenching this compound reactions.
References
- 1. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H12O3S | CID 15953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. tapi.com [tapi.com]
- 6. Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ic.ptb.de [ic.ptb.de]
Technical Support Center: Prevention of Methyl Methanesulfonate (MMS) Formation
From the desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical safety and purity issue in chemical synthesis: the unintended formation of methyl methanesulfonate (MMS), a known genotoxic impurity.[1][2][3] The presence of even trace amounts of MMS can have significant implications for pharmaceutical development and research integrity. This guide provides in-depth, field-proven insights and practical solutions in a direct question-and-answer format to help you navigate this challenge effectively.
Frequently Asked Questions (FAQs)
Q1: What is methyl methanesulfonate (MMS) and why is it a significant concern?
Methyl methanesulfonate (MMS) is the methyl ester of methanesulfonic acid. It is a potent monofunctional DNA alkylating agent, meaning it can transfer a methyl group to the DNA of living cells.[1][4] This action makes it highly mutagenic and cytotoxic.[4] Regulatory agencies have classified MMS as a probable human carcinogen (Group 2A), making its control in active pharmaceutical ingredients (APIs) a matter of utmost importance.[5] Its presence, even at parts-per-million (ppm) levels, can halt drug development programs and poses a significant safety risk.
Q2: What is the primary chemical reaction that leads to the unintended formation of MMS?
MMS is typically formed when a source of the methanesulfonyl ("mesyl") group reacts with methanol. The two most common scenarios in a laboratory or manufacturing setting are:
-
Reaction of Methanesulfonyl Chloride (MsCl) with Methanol: MsCl is a highly reactive reagent used to convert alcohols into good leaving groups (mesylates).[6][7] If methanol is present as a solvent or impurity, it can compete with the target alcohol, reacting with MsCl to form MMS and hydrochloric acid (HCl).[8]
-
Reaction of Methanesulfonic Acid (MSA) with Methanol: This is an acid-catalyzed esterification reaction.[9][10] While it requires more forcing conditions (e.g., higher temperatures) than the MsCl route, it is a significant concern in processes like salt formation where MSA is used in the presence of methanol as a solvent.[9][11]
Mechanistic studies involving isotopically labeled methanol (CH₃¹⁸OH) have confirmed that the reaction proceeds via protonation of the methanol by MSA, followed by nucleophilic attack from the methanesulfonate anion. This results in the cleavage of the methanol C-O bond.[9][12]
Q3: Besides methanol, can other alcohols form similar genotoxic impurities?
Yes. Other short-chain alcohols, such as ethanol and isopropanol, can react with methanesulfonic acid or methanesulfonyl chloride to form the corresponding sulfonate esters (ethyl methanesulfonate - EMS, isopropyl methanesulfonate - IMS).[10] These are also considered potential genotoxic impurities and are subject to strict regulatory limits.[13] The principles for preventing MMS formation are directly applicable to these other alkyl sulfonate esters.
Troubleshooting Guide: Scenarios & Solutions
Scenario 1: You detected MMS in your product after a mesylation reaction.
-
Problem: "I performed a mesylation on my substrate using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM). My starting material was isolated from a previous step that used methanol as a solvent. Post-reaction analysis shows traces of MMS. What happened?"
-
Root Cause Analysis & Solution: The most likely cause is the presence of residual methanol from the previous step. Even a small amount of methanol can react with the highly electrophilic MsCl. Triethylamine, the base used to neutralize the HCl byproduct, can also facilitate this reaction.
Preventative Workflow:
-
Rigorous Solvent Removal: Before proceeding with mesylation, ensure all residual methanol is removed from your starting material. This can be achieved by:
-
Drying the material under high vacuum for an extended period.
-
Performing an azeotropic distillation with a non-alcoholic solvent like toluene.
-
Re-dissolving the substrate in the reaction solvent (e.g., DCM) and concentrating it again on a rotary evaporator to "chase" off the more volatile alcohol.
-
-
Solvent Selection: Always use anhydrous, non-alcoholic solvents for mesylation reactions. Dichloromethane, tetrahydrofuran (THF), and acetonitrile are common choices. Ensure your solvent has not absorbed atmospheric moisture, which can hydrolyze MsCl.
-
Controlled Reagent Addition: Perform the reaction at a low temperature (typically 0 °C) and add the methanesulfonyl chloride dropwise.[14] This helps control the exothermic reaction and can favor the reaction with your target substrate over trace impurities.
-
Scenario 2: You need to perform a reaction with methanesulfonic acid (MSA) in an alcoholic solvent.
-
Problem: "My process requires the formation of a mesylate salt of my amine-containing API using methanesulfonic acid. For solubility reasons, methanol is the preferred solvent. How can I design this process to minimize or eliminate MMS formation?"
-
Root Cause Analysis & Solution: This scenario involves the direct, acid-catalyzed esterification of methanol by MSA. The formation of MMS is heavily dependent on reaction conditions.[9][10] By understanding and controlling these parameters, you can significantly suppress the reaction.
Key Process Control Parameters:
| Parameter | Effect on MMS Formation | Scientific Rationale | Recommended Action |
| Temperature | Increases significantly with temperature | The esterification reaction has a high activation energy. Higher temperatures drastically increase the reaction rate.[11] | Maintain the lowest possible temperature throughout the process. If heating is required for dissolution, keep the time to a minimum. |
| Presence of Water | Decreases significantly | Water competes with methanol for protonation by MSA, reducing the concentration of the reactive protonated methanol species. Water can also hydrolyze any MMS that does form.[9][10] | The presence of a small amount of water (~5-7% w/w) can reduce MMS levels by over 65%.[9] Consider using a co-solvent system or ensuring your methanol is not anhydrous. |
| Acid/Base Stoichiometry | Formation is eliminated in the presence of excess base | The reaction is acid-catalyzed. Neutralizing the methanesulfonic acid removes the necessary proton source to activate the methanol.[9][10] | If forming a salt, using a slight excess of the basic API relative to MSA will ensure no free acid is present to catalyze MMS formation.[10] |
| Reaction Time | Increases with time | As a kinetically controlled process, longer exposure times lead to higher levels of MMS. | Minimize the time the solution is held at elevated temperatures. Proceed to isolation as quickly as possible once the desired reaction is complete. |
Scenario 3: You need to safely quench excess methanesulfonyl chloride (MsCl) from a reaction.
-
Problem: "My mesylation reaction is complete, and I need to destroy the unreacted MsCl. I've previously quenched with methanol, but now I understand the risk. What is a safe and effective alternative?"
-
Root Cause Analysis & Solution: Quenching with methanol is a direct route to MMS formation and must be avoided. The goal of a safe quench is to convert the reactive MsCl into inert, easily removable byproducts without generating hazardous impurities.
Recommended Quenching Protocol:
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath. Perform all work in a well-ventilated chemical fume hood.[15][16]
-
Quenching Agent: Slowly and carefully add cold water or an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[17]
-
Causality: Water hydrolyzes MsCl to form water-soluble methanesulfonic acid and HCl.[17] A base like NaHCO₃ will neutralize these acidic byproducts, which can be beneficial if your product is acid-sensitive.
-
-
Caution: The quenching process is highly exothermic and will release corrosive HCl gas.[16] Slow addition and efficient cooling are critical for safety.
-
Workup: After the quench is complete, transfer the mixture to a separatory funnel. The desired organic product can be extracted into an appropriate solvent (e.g., DCM, ethyl acetate), while the water-soluble sulfonic acid salts remain in the aqueous layer.[8]
-
Visualizing Process Decisions
The following diagram outlines a decision-making workflow to minimize the risk of MMS formation when handling methanesulfonyl-containing reagents.
Caption: Decision workflow for mitigating MMS formation risk.
Protocol: Analytical Detection of MMS
The detection of trace levels of MMS requires sensitive analytical techniques. Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often involving a derivatization step to improve sensitivity.[13][18][19]
Example HPLC-UV Method with Derivatization:
This protocol is a conceptual example based on established methods where a derivatizing agent is used to add a UV chromophore to MMS, allowing for sensitive detection.[13]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (API) into a volumetric flask.
-
Dissolve in a suitable non-alcoholic diluent, such as N,N-dimethylacetamide (DMA).
-
-
Standard Preparation:
-
Prepare a stock solution of MMS in the same diluent.
-
Perform serial dilutions to create calibration standards at appropriate concentrations (e.g., 0.1 to 5 ppm relative to the sample concentration).
-
-
Derivatization:
-
To both sample and standard solutions, add the derivatizing agent solution (e.g., sodium dibenzyldithiocarbamate in NaOH).[13]
-
Mix thoroughly and allow the reaction to proceed under controlled temperature and time (e.g., 60 °C for 30 minutes). This step converts the non-UV active MMS into a derivative that can be detected by UV.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to the wavelength appropriate for the derivatized product (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve from the peak areas of the derivatized MMS standards.
-
Calculate the concentration of MMS in the sample by comparing its peak area to the calibration curve.
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. environmentaljournals.org [environmentaljournals.org]
- 3. researchgate.net [researchgate.net]
- 4. RI HPLC Method for Analysis of Methyl methanesulfonate (MMS) on Primesep N Column | SIELC Technologies [sielc.com]
- 5. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. pqri.org [pqri.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 15. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Product Loss During Aqueous Wash of Butyl Methanesulfonate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of minimizing product loss during the aqueous wash of butyl methanesulfonate. By understanding the underlying chemical principles and adopting optimized protocols, you can significantly improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my this compound product after performing a standard aqueous workup. What are the primary causes?
Product loss during the aqueous wash of this compound can be attributed to two main factors:
-
Chemical Loss (Hydrolysis): this compound, like other sulfonate esters, is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of butanol and methanesulfonic acid, neither of which is your desired product.
-
Physical Loss: this compound has some limited solubility in water.[1] During the aqueous wash, a portion of the product can partition into the aqueous layer and be subsequently discarded, leading to reduced yield.
Understanding which of these is the primary contributor to product loss is the first step in effective troubleshooting.
Q2: How can I determine if my product loss is due to hydrolysis or physical partitioning into the aqueous phase?
To diagnose the cause of product loss, you can perform a simple analysis of your aqueous wash layers. After separating the organic and aqueous phases, acidify a small sample of the aqueous layer and extract it with a small amount of a suitable organic solvent (e.g., ethyl acetate). Analyze this organic extract by a suitable method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Presence of Butanol and Methanesulfonic Acid: If you detect butanol and methanesulfonic acid, hydrolysis is occurring.
-
Presence of this compound: If you primarily detect your starting material, then physical partitioning into the aqueous phase is a significant issue.
It is also possible that both mechanisms are contributing to the overall loss.
Q3: What conditions favor the hydrolysis of this compound, and how can I mitigate this?
The hydrolysis of sulfonate esters is significantly influenced by pH and temperature.
-
pH: Both strongly acidic and strongly basic conditions accelerate hydrolysis. While neutral hydrolysis (reaction with water alone) occurs, its rate is considerably slower. Interestingly, for some methanesulfonate esters, the rate of hydrolysis is not significantly different between pH 7 and 10, being primarily dependent on the water concentration.[2] However, strong bases like sodium hydroxide will dramatically increase the rate of this undesirable side reaction.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
Mitigation Strategies:
-
Work at Low Temperatures: Perform all aqueous washes at a reduced temperature (0-5 °C) using an ice bath. This will significantly slow down the rate of hydrolysis.
-
Use a Mild Base for Neutralization: If your reaction leaves residual acid that needs to be neutralized, avoid strong bases like NaOH or KOH. Instead, use a cold, saturated solution of sodium bicarbonate (NaHCO₃).[3][4] Sodium bicarbonate is sufficiently basic to neutralize strong acids but is a much weaker base than hydroxide, thus minimizing base-catalyzed hydrolysis. Saturated sodium bicarbonate solutions are stable for extended periods when stored properly.[5][6][7][8]
-
Minimize Contact Time: Perform the aqueous washes as quickly and efficiently as possible. Do not let the organic and aqueous layers remain in contact for extended periods in the separatory funnel.
Q4: How can I minimize the physical loss of this compound into the aqueous phase?
To reduce the amount of product that dissolves in the aqueous wash, you can modify the properties of the aqueous layer to decrease the solubility of your organic product. This is a phenomenon often referred to as "salting out".
-
Use Brine Washes: After any initial washes (e.g., with sodium bicarbonate), wash the organic layer with a saturated solution of sodium chloride (brine).[3] The high concentration of salt in the aqueous phase reduces the solubility of organic compounds, forcing more of your this compound to remain in the organic layer.
-
Minimize the Volume of Aqueous Wash: Use the minimum volume of aqueous solution necessary for an effective wash. Multiple small-volume washes are generally more effective at removing impurities than a single large-volume wash, while also minimizing product loss into the aqueous phase.
-
Solvent Selection: this compound is soluble in organic solvents like chloroform and methanol. For extraction, a water-immiscible solvent in which this compound is highly soluble should be chosen. The partition coefficient (LogP) of this compound is approximately 0.76, indicating a slight preference for the organic phase.[9] Solvents like ethyl acetate are commonly used for the extraction of such compounds.[10]
Troubleshooting Guide
This troubleshooting guide provides a structured approach to identifying and resolving common issues encountered during the aqueous wash of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Product Loss (Confirmed Hydrolysis) | - Use of strong base (e.g., NaOH) for neutralization.- Performing washes at room temperature.- Prolonged contact time between layers. | - Switch to a mild base: Use cold, saturated sodium bicarbonate solution for neutralization.[3][4]- Lower the temperature: Conduct all aqueous washes in an ice bath (0-5 °C).- Work quickly: Minimize the time the organic and aqueous layers are in contact. |
| Significant Product Loss (Confirmed Physical Partitioning) | - High solubility of the product in the aqueous phase.- Use of large volumes of aqueous wash. | - Utilize the "salting out" effect: Wash the organic layer with saturated brine (NaCl solution) to decrease the solubility of the product in the aqueous layer.[3]- Optimize wash volumes: Use multiple, smaller-volume washes instead of one large-volume wash.- Back-extract the aqueous layer: After the initial separation, extract the aqueous layer with a fresh portion of the organic solvent to recover dissolved product. |
| Emulsion Formation at the Interface | - Vigorous shaking of the separatory funnel.- Presence of surfactants or fine particulates. | - Be gentle: Swirl or gently invert the separatory funnel instead of shaking vigorously.- Break the emulsion: Add a small amount of brine or a few drops of a different organic solvent (e.g., ethanol). Let the mixture stand for a period. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective. |
| Product is Contaminated with Methanesulfonic Acid | - Incomplete neutralization of acidic byproducts. | - Check the pH: After the bicarbonate wash, test the pH of the aqueous layer to ensure it is neutral or slightly basic.- Repeat the wash: If the aqueous layer is still acidic, perform another wash with cold, saturated sodium bicarbonate solution. |
Experimental Protocols
Protocol 1: Optimized Aqueous Workup to Minimize this compound Hydrolysis
This protocol is designed for the workup of a reaction mixture containing this compound, aiming to minimize both chemical and physical losses.
Materials:
-
Reaction mixture in an appropriate organic solvent (e.g., ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C
-
Saturated sodium chloride (brine) solution, pre-chilled to 0-5 °C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.
-
Transfer to Separatory Funnel: Transfer the cold reaction mixture to a separatory funnel.
-
Neutralization (if necessary):
-
Add a small portion of the cold, saturated NaHCO₃ solution to the separatory funnel.
-
Gently swirl the funnel to mix the layers. Caution: If residual acid is present, carbon dioxide gas will evolve. Vent the funnel frequently by inverting it and opening the stopcock.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with cold NaHCO₃ solution until gas evolution ceases, indicating complete neutralization.
-
-
Brine Wash:
-
Add a portion of the cold brine solution to the separatory funnel.
-
Gently invert the funnel several times to wash the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the brine wash one more time.
-
-
Drying the Organic Layer:
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous Na₂SO₄ or MgSO₄.
-
Swirl the flask. The drying agent should move freely and not clump together, indicating that all residual water has been absorbed.
-
-
Isolation of Product:
-
Filter the drying agent from the organic solution.
-
Concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
-
Diagram: Optimized Aqueous Wash Workflow
Caption: Workflow for minimizing this compound loss during aqueous wash.
References
- 1. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of sodium bicarbonate solutions in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Stability of bicarbonate in normal saline: a technical report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. physchemres.org [physchemres.org]
Navigating the Scale-Up of Butyl Methanesulfonate: A Technical Support Guide for Researchers and Drug Development Professionals
The synthesis of butyl methanesulfonate (BuMs), a key intermediate in the pharmaceutical industry, presents a unique set of challenges when transitioning from the laboratory bench to large-scale production. As an alkylating agent, its reactivity, coupled with the exothermic nature of its synthesis, demands a robust understanding of process parameters to ensure safety, purity, and scalability. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound reactions. Through a series of frequently asked questions and detailed troubleshooting guides, this document aims to provide actionable insights grounded in scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of this compound synthesis, providing concise answers and directing users to more detailed information within this guide.
1. What are the primary safety concerns when scaling up the synthesis of this compound?
The primary safety concern is the highly exothermic nature of the reaction between n-butanol and methanesulfonyl chloride.[1] Without proper control, this can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially causing a rapid rise in temperature and pressure, and even reactor failure.[2] Additionally, this compound itself is a genotoxic agent and requires careful handling to avoid exposure.[3]
2. What are the critical process parameters to monitor and control during scale-up?
The most critical parameters are:
-
Temperature: Strict temperature control is paramount to prevent thermal runaway and minimize side reactions.
-
Reagent Addition Rate: The controlled addition of methanesulfonyl chloride is crucial for managing the rate of heat generation.
-
Mixing Efficiency: Adequate agitation is necessary to ensure uniform temperature distribution and prevent localized hotspots.
-
Moisture Control: The presence of water can lead to hydrolysis of methanesulfonyl chloride and the product, reducing yield and purity.
3. What are the common impurities encountered in this compound synthesis and how can they be minimized?
Common impurities include unreacted starting materials (n-butanol, methanesulfonyl chloride), byproducts from side reactions such as dibutyl ether and butyl chloride, and hydrolysis products like methanesulfonic acid. Minimizing these impurities involves optimizing reaction stoichiometry, maintaining strict temperature control, ensuring anhydrous conditions, and implementing an effective purification strategy. A well-defined control strategy for genotoxic impurities is also essential.[4][5][6]
4. What are the recommended analytical techniques for monitoring reaction progress and final product purity?
A combination of chromatographic techniques is typically employed. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is well-suited for analyzing the volatile components, including the final product and volatile impurities.[7] High-Performance Liquid Chromatography (HPLC) is effective for monitoring the consumption of non-volatile starting materials and the formation of non-volatile byproducts.[8][9]
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may be encountered during the scale-up of this compound reactions.
Issue 1: Uncontrolled Exotherm or Thermal Runaway
Q: My reaction temperature is increasing rapidly and uncontrollably. What is happening and what should I do?
A: You are likely experiencing the onset of a thermal runaway. This occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal by the reactor's cooling system.
Causality: The reaction between an alcohol and a sulfonyl chloride is highly exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[2] Inadequate cooling capacity, poor mixing leading to localized hot spots, or too rapid addition of the reactive methanesulfonyl chloride are common triggers.
Troubleshooting Protocol:
-
Immediate Action:
-
Stop the addition of methanesulfonyl chloride immediately.
-
Ensure maximum cooling is applied to the reactor jacket.
-
If available, activate any emergency cooling or quenching systems.
-
-
Post-Incident Analysis and Prevention:
-
Reaction Calorimetry: Conduct a reaction calorimetry study on a small scale to accurately determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for ensuring your reactor's cooling capacity is sufficient for the intended scale.
-
Reagent Addition Strategy: Implement a slow, controlled addition of methanesulfonyl chloride using a dosing pump. The addition rate should be carefully calculated based on the calorimetric data to ensure the heat generated can be effectively removed.
-
Mixing Assessment: Evaluate the mixing efficiency of your reactor. Poor mixing can lead to localized areas of high reactant concentration and temperature. Consider using computational fluid dynamics (CFD) modeling or experimental mixing studies to optimize agitator design and speed for the larger vessel.
-
HAZOP Study: Conduct a Hazard and Operability (HAZOP) study to systematically identify potential deviations from normal operation that could lead to a thermal runaway and to ensure adequate safeguards are in place.[10][11][12][13]
-
Issue 2: Low Yield and Purity of this compound
Q: My final product yield is significantly lower than expected, and I'm observing multiple impurities in the GC analysis. What are the likely causes?
A: Low yield and the presence of impurities are often interconnected and can stem from several factors related to reaction conditions and work-up procedures.
Causality: The formation of byproducts is a common cause of reduced yield. These can arise from side reactions favored by suboptimal temperature control or the presence of moisture. Inefficient purification can also lead to a final product of low purity.
Troubleshooting Protocol:
-
Impurity Identification:
-
Utilize GC-MS to identify the structure of the major impurities. Common impurities and their potential sources are listed in the table below.
-
-
Reaction Optimization:
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range (typically 0-5 °C for the initial reaction) to minimize the formation of temperature-dependent byproducts like dibutyl ether.[14]
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent the hydrolysis of methanesulfonyl chloride and the product.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of methanesulfonyl chloride may be used to drive the reaction to completion, but a large excess can lead to purification challenges.
-
-
Work-up and Purification Enhancement:
-
Aqueous Work-up: The work-up procedure is critical for removing unreacted reagents and water-soluble byproducts. A typical work-up involves washing the organic layer with dilute acid (to remove the amine base), followed by a wash with a weak base (like sodium bicarbonate solution) to neutralize any remaining acid, and finally a brine wash to aid in phase separation.[14][15]
-
Purification Method: For industrial-scale purification, vacuum distillation is often the method of choice for liquid products like this compound due to its efficiency in separating components with different boiling points.[16][17] Optimize distillation parameters (pressure, temperature, and packing material) to achieve the desired purity.
-
Table 1: Common Impurities and Their Mitigation Strategies
| Impurity | Potential Source | Mitigation Strategy |
| n-Butanol | Incomplete reaction | Optimize reaction time and stoichiometry. |
| Methanesulfonyl Chloride | Incomplete reaction or excess reagent | Optimize stoichiometry and perform an effective aqueous work-up. |
| Dibutyl ether | Side reaction at elevated temperatures | Maintain strict low-temperature control during the reaction. |
| Butyl chloride | Side reaction with the chloride byproduct | Use a non-nucleophilic base and control temperature. |
| Methanesulfonic acid | Hydrolysis of methanesulfonyl chloride or product | Ensure anhydrous conditions throughout the reaction and work-up. |
Issue 3: Genotoxic Impurity Levels Exceed Regulatory Limits
Q: My final product contains levels of this compound or other potential genotoxic impurities (PGIs) that are above the acceptable limits. How do I address this?
A: this compound is a known genotoxic impurity, and its levels, along with any other PGIs, must be strictly controlled to meet regulatory requirements. [3] The control strategy should be integrated throughout the process, from synthesis to final purification.[4][5][6]
Causality: The presence of genotoxic impurities is a significant concern in pharmaceutical manufacturing. For this compound synthesis, the product itself is the primary PGI of concern, but other reactive intermediates or byproducts could also be genotoxic.
Troubleshooting Protocol:
-
Analytical Method Validation:
-
Process Understanding and Control:
-
Purification Optimization: The purification process is the final and most critical step for removing genotoxic impurities. For this compound, this typically involves fractional vacuum distillation. The efficiency of the distillation column (number of theoretical plates) and the operating parameters must be optimized to achieve the required purity.
-
Control Strategy Documentation:
-
Develop a comprehensive control strategy document that outlines the measures taken to control genotoxic impurities. This should include:
-
Identification of all potential genotoxic impurities.
-
The rationale for the chosen process parameters.
-
In-process controls and their acceptance criteria.
-
Validated analytical methods for monitoring.
-
Justification for the effectiveness of the purification process in removing these impurities to acceptable levels.
-
-
Section 3: Experimental Protocols and Data
Scalable Laboratory Protocol for this compound Synthesis
This protocol provides a starting point for the synthesis of this compound and should be optimized for your specific equipment and safety procedures.
Materials:
-
n-Butanol (anhydrous)
-
Methanesulfonyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
Procedure:
-
Reactor Setup: Set up a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the entire system is dry and purged with nitrogen.
-
Initial Charge: Charge the reactor with anhydrous n-butanol (1.0 eq) and anhydrous dichloromethane. Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled solution while maintaining the temperature below 5 °C.
-
Methanesulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.05 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Quenching and Work-up: Once the reaction is complete, slowly add cold water to quench the reaction. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Comparative Table of Analytical Methods
| Analytical Technique | Application in this compound Synthesis | Advantages | Disadvantages |
| Gas Chromatography (GC-FID/GC-MS) | Purity assessment of final product, quantification of volatile impurities (e.g., n-butanol, dibutyl ether).[7] | High resolution for volatile compounds, sensitive detection (especially with MS). | Not suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS) | Monitoring reaction progress (consumption of starting materials), quantification of non-volatile impurities (e.g., methanesulfonic acid).[8][9] | Suitable for a wide range of compounds, including non-volatiles. | May have lower resolution for very similar compounds compared to GC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of major impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for trace impurity analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Quick confirmation of functional groups in the final product. | Fast and simple analysis. | Provides limited structural information and is not suitable for quantitative analysis of impurities. |
Section 4: Visualizing the Process and Logic
Reaction Mechanism and Key Parameters
The synthesis of this compound proceeds via a nucleophilic substitution reaction where the hydroxyl group of n-butanol attacks the electrophilic sulfur atom of methanesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.
Caption: Simplified reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 4. asianjpr.com [asianjpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. edqm.eu [edqm.eu]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Risk analysis of gaseous SO3 sulfonation reactor system based on HAZOP-LOPA | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Risk analysis of gaseous SO3 sulfonation reactor system based on HAZOP-LOPA | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.stmjournals.com [journals.stmjournals.com]
- 14. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. US3068279A - Purification of alkyl aryl sulfonates - Google Patents [patents.google.com]
- 17. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 18. enovatia.com [enovatia.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Butyl Methanesulfonate in Human Lymphoblast Lines
For researchers, scientists, and drug development professionals engaged in toxicology and pharmacology, understanding the differential cytotoxic effects of alkylating agents across various cell lines is paramount. This guide provides an in-depth comparison of the toxicity of butyl methanesulfonate (BMS), a potent monofunctional alkylating agent, in several human lymphoblastoid cell lines. Human lymphoblastoid cell lines (LCLs) are invaluable tools in toxicological and pharmacogenomic research, offering a continuous source of cells that retain the genetic makeup of the donor, making them excellent models for studying carcinogen sensitivity and DNA repair mechanisms.[1][2] This guide synthesizes historical data with current mechanistic understanding and provides detailed protocols for key cytotoxicity assays.
Introduction to this compound and its Cytotoxic Potential
This compound is an alkylating agent that exerts its cytotoxic and mutagenic effects primarily through the covalent attachment of a butyl group to nucleophilic sites in cellular macromolecules, most critically, DNA. This alkylation can lead to DNA strand breaks, base mispairing, and ultimately, cell death.[3] The sensitivity of a given cell line to BMS can be influenced by a variety of factors, including the proficiency of its DNA repair pathways, its proliferative state, and the status of key cell cycle and apoptosis regulators like p53.
A foundational study in Mutation Research systematically compared the toxic and mutagenic effects of a 24-hour exposure to this compound across four diploid human lymphoblast lines: MIT-2, WI-L2, MGL8B-2, and GM 130.[4] The findings of this study form the cornerstone of our comparative analysis.
Comparative Cytotoxicity of this compound
The research by Slapikoff, Andon, and Thilly revealed distinct differences in the susceptibility of the four tested human lymphoblast lines to this compound.[4] A summary of their findings on toxicity is presented below.
| Cell Line | Relative Toxicity to this compound | Key Characteristics |
| MIT-2 | Sensitive | - |
| WI-L2 | Sensitive | Carries a mutant p53 gene.[5] |
| MGL8B-2 | Sensitive | - |
| GM 130 | Strikingly Resistant | - |
Table 1: Comparative Toxicity of this compound in Human Lymphoblast Lines. Data synthesized from Slapikoff et al., 1978.[4]
The toxic effects of BMS were found to be similar for the MIT-2, WI-L2, and MGL8B-2 cell lines.[4] In stark contrast, the GM 130 line demonstrated significant resistance to both the toxic and mutagenic effects of the compound.[4] This differential sensitivity underscores the importance of cell line selection in toxicological screening and highlights the inherent biological variability in response to DNA-damaging agents. While the precise mechanisms for the resistance of GM 130 were not elucidated in the 1978 study, it is likely attributable to variations in DNA repair capacity or drug metabolism.
Mechanistic Insights: DNA Damage, Apoptosis, and the Role of p53
While specific mechanistic studies on this compound are limited, the broader class of alkylating methanesulfonates, such as methyl methanesulfonate (MMS), has been studied more extensively. These studies provide a valuable framework for understanding the likely cellular responses to BMS.
Alkylating agents like MMS are known to induce DNA damage, which can trigger a p53-dependent apoptotic pathway.[5][6] The tumor suppressor protein p53 plays a critical role in preventing carcinogenesis by either halting the cell cycle to allow for DNA repair or by inducing apoptosis to eliminate severely damaged cells.[5] Studies using the p53-wild-type TK6 cell line and the p53-mutant WIL2-NS cell line have shown a clear p53-mediated contribution to apoptosis in response to MMS-induced DNA damage.[5] This suggests that the p53 status of a lymphoblast line is a critical determinant of its sensitivity to alkylating agents.
The primary mode of cell death induced by alkylating agents is often apoptosis, or programmed cell death. This can be experimentally verified by observing key markers such as the externalization of phosphatidylserine on the cell membrane and DNA fragmentation.
Figure 1: Proposed pathway of BMS-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To empirically determine and compare the toxicity of this compound in different human lymphoblast lines, a suite of well-established in vitro assays can be employed. The following protocols are optimized for suspension cell cultures like lymphoblasts.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, an insoluble purple product.
Protocol:
-
Cell Plating: Seed lymphoblast cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Gently pipette to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BMS that inhibits 50% of cell growth).
Cell Viability Assessment: Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.[8][9][10][11][12] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Protocol:
-
Cell Preparation: Following treatment with this compound, gently resuspend the cells in their culture medium.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[13][14][15][16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.
Protocol:
-
Cell Harvesting: After treatment with this compound, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Figure 2: Experimental workflow for assessing BMS cytotoxicity.
Conclusion
The comparative toxicity of this compound in human lymphoblast lines reveals significant cell-line-specific differences in sensitivity. The historical data indicating the resistance of the GM 130 cell line compared to the sensitivity of MIT-2, WI-L2, and MGL8B-2 lines highlights the genetic and phenotypic diversity among these models.[4] While the precise molecular basis for this differential response to BMS requires further investigation, insights from related alkylating agents strongly suggest the involvement of DNA repair pathways and p53-mediated apoptosis. The detailed protocols provided in this guide offer a robust framework for researchers to conduct their own comparative cytotoxicity studies, enabling a deeper understanding of the mechanisms of action of alkylating agents and facilitating more informed decisions in drug development and toxicological risk assessment.
References
- 1. Lymphoblastoid Cell lines: a Continuous in Vitro Source of Cells to Study Carcinogen Sensitivity and DNA Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 4. Comparison of toxicity and mutagenicity of this compound among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of methyl methanesulfonate (MMS)-induced excision repair on p53-dependent apoptosis in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination of methyl methanesulfonate (MMS)-induced micronuclei (MNS) under mild hyperthermia via p53-dependent pathway in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
A Comparative Guide to Sulfonate Leaving Groups: Butyl Methanesulfonate vs. Butyl Tosylate in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, particularly the SN2 pathway, the choice of leaving group is a critical parameter that dictates reaction efficiency, rate, and overall success. Among the premier class of leaving groups are the sulfonate esters, prized for their high reactivity and the stability of their corresponding anions. This guide provides an in-depth comparative analysis of two of the most widely utilized sulfonate esters: methanesulfonates (mesylates) and p-toluenesulfonates (tosylates), using the butyl-substituted variants as a model system. We will delve into the theoretical underpinnings, present comparative data, and provide actionable experimental protocols to guide your synthetic strategy.
The Foundation: What Defines an Excellent Leaving Group?
The efficacy of a leaving group in an SN2 reaction is fundamentally tied to its ability to stabilize the negative charge it acquires upon departing the substrate. The core principle is that good leaving groups are weak bases .[1] This stability is directly correlated with the acidity of the group's conjugate acid; the stronger the conjugate acid, the more stable (and less basic) the leaving group anion, and the faster the SN2 reaction.[2]
Sulfonate esters, such as mesylates and tosylates, are exemplary leaving groups because the negative charge on the oxygen atom is extensively delocalized through resonance across the entire sulfonyl group.[3][4] This delocalization effectively disperses the charge, creating a highly stable, non-nucleophilic anion.[5]
Caption: Resonance delocalization in a generalized sulfonate anion.
Head-to-Head Comparison: Butyl Mesylate vs. Butyl Tosylate
The primary distinction between a mesylate and a tosylate lies in the "R" group attached to the sulfur atom: a methyl group for mesylate and a p-tolyl group for tosylate. This seemingly small structural difference gives rise to notable variations in their electronic properties, steric profiles, and practical handling.
Electronic Effects and Leaving Group Ability
The most direct way to compare leaving group ability is to examine the pKa of their respective conjugate acids: methanesulfonic acid and p-toluenesulfonic acid.
| Parameter | Butyl Methanesulfonate (Mesylate) | Butyl p-Toluenesulfonate (Tosylate) | Analysis |
| Structure | CH₃(CH₂)₃-OMs | CH₃(CH₂)₃-OTs | The core difference is the substituent on the sulfur atom. |
| Leaving Group | ![]() | ![]() | Tosylate contains an aromatic ring. |
| Conjugate Acid | Methanesulfonic Acid (MsOH) | p-Toluenesulfonic Acid (TsOH) | Both are strong acids. |
| pKa (in H₂O) | ~ -1.9[5][6] | ~ -2.8[5] | A lower pKa indicates a more stable conjugate base (leaving group). |
| Relative SN2 Rate | ~1.0 - 1.4 | 1.0 (Reference) | Some data suggests mesylate can be slightly more reactive, possibly due to sterics.[2][5] |
Based on pKa values, p-toluenesulfonic acid is the stronger acid, which implies that the tosylate anion is the more stable and thus better leaving group.[5] However, some kinetic studies report that mesylates can undergo nucleophilic substitution at a slightly faster rate than tosylates.[2][5] This apparent contradiction highlights the interplay of both electronic and steric factors. While the tosyl group's aromatic ring provides excellent charge stabilization, its greater steric bulk may slightly hinder the incoming nucleophile or solvation of the transition state, giving the smaller mesyl group a slight kinetic advantage in some contexts.[7]
The generally accepted order of reactivity for common sulfonate esters is: Triflate > Tosylate ≈ Mesylate .[8] For most practical purposes in SN2 reactions, both are considered exceptionally good leaving groups.
Steric Profile and Practical Considerations
| Feature | This compound | Butyl p-Toluenesulfonate | Advantage |
| Steric Bulk | Smaller (methyl group) | Larger (p-tolyl group) | Mesylate : Less steric hindrance, potentially faster reactions with bulky nucleophiles.[7] |
| Preparation | Reaction with methanesulfonyl chloride (MsCl) is typically very fast. | Reaction with p-toluenesulfonyl chloride (TsCl) can be slightly slower.[7] | Mesylate : Faster preparation. |
| Crystallinity | Often oils or low-melting solids. | Often crystalline, stable solids. | Tosylate : Easier to purify by recrystallization and handle as a solid.[7] |
| TLC Visualization | Does not visualize under UV light. | Visualizes strongly under UV light due to the aromatic ring. | Tosylate : Significantly easier to monitor reaction progress by TLC.[7] |
Experimental Workflows and Protocols
The conversion of an alcohol to a sulfonate ester is a robust and reliable method to transform a poor leaving group (-OH) into an excellent one (-OMs or -OTs) with retention of stereochemistry at the carbinol center.[9][10]
Caption: General workflow for SN2 reaction via a sulfonate ester intermediate.
Protocol 1: Synthesis of n-Butyl Methanesulfonate
This protocol describes the conversion of n-butanol to n-butyl methanesulfonate.
Materials:
-
n-Butanol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.5 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve n-butanol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.5 eq), followed by the dropwise addition of methanesulfonyl chloride (1.5 eq), ensuring the temperature remains at 0 °C.[11][12]
-
Stir the reaction mixture at 0 °C and allow it to gradually warm to room temperature over 6 hours.[11][12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and saturated brine.[11][12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield n-butyl methanesulfonate, which is typically a colorless oil.[11][12]
Protocol 2: Synthesis of n-Butyl p-Toluenesulfonate
This protocol details the preparation of n-butyl tosylate from n-butanol.
Materials:
-
n-Butanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.1 M Hydrochloric Acid
Procedure:
-
In a dry round-bottom flask, dissolve n-butanol (1.0 eq) in anhydrous DCM and cool the solution in an ice bath.[13]
-
Add pyridine (1.5 eq) to the cooled solution.[13]
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) in portions, maintaining the internal temperature below 10 °C.[13]
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.[13]
-
Monitor the reaction by TLC, observing the disappearance of the butanol spot.
-
Once complete, quench the reaction by adding cold 0.1 M HCl.[13]
-
Work up the reaction as described in Protocol 1 to isolate the n-butyl tosylate. The product may be purified by recrystallization if necessary.
Protocol 3: Representative SN2 Reaction with Butyl Tosylate
This protocol describes the alkylation of 2-naphthol with n-butyl tosylate, a classic SN2 reaction.[14][15]
Materials:
-
n-Butyl tosylate (1.0 eq, limiting reactant)
-
2-Naphthol (1.07 eq)
-
0.5 M Sodium hydroxide in ethanol
-
Crushed ice
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-naphthol (1.07 eq) in a 0.5 M solution of sodium hydroxide in ethanol. Stir at room temperature for ~10 minutes until all solids dissolve, forming the sodium naphthoxide nucleophile.[14][15]
-
Heat the mixture to reflux and monitor the reaction by TLC (eluent: 60:40 hexane:ethyl acetate) for the disappearance of the butyl tosylate spot (typically 40-60 minutes).[14][15]
-
Upon completion, pour the hot reaction mixture over crushed ice and allow it to stand until the ice melts.[14]
-
The solid product, 2-butoxynaphthalene, will precipitate and can be collected by vacuum filtration.
-
The product can be further purified by recrystallization from a suitable solvent like methanol-water.[13]
Conclusion and Recommendations
Both this compound and butyl tosylate are superb substrates for SN2 reactions, offering a significant reactivity advantage over alkyl halides in many cases. The choice between them is often dictated by the specific demands of the synthesis and practical laboratory considerations.
-
Choose Butyl Tosylate when:
-
Easy purification of the sulfonate ester intermediate is desired, as tosylates are often crystalline solids.
-
Facile reaction monitoring is critical, as the aromatic ring provides a convenient UV chromophore for TLC analysis.
-
The slightly superior electronic stabilization of the leaving group is theoretically preferred.
-
-
Choose this compound when:
-
Maximizing reaction rate is the highest priority, as the smaller mesyl group may offer a slight kinetic advantage.
-
Working with sterically hindered nucleophiles or substrates where the bulk of the leaving group could be a factor.
-
A faster preparation of the sulfonate ester is desired.
-
By understanding the nuanced differences in their chemical properties and practical handling, researchers can strategically select the optimal sulfonate leaving group to enhance the efficiency and outcome of their synthetic endeavors.
References
- 1. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. aklectures.com [aklectures.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 12. N-BUTYL METHANESULPHONATE | 1912-32-9 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mutagenic Potential of Butyl Methanesulfonate and Ethyl Methanesulfonate
Prepared by: Senior Application Scientist
Executive Summary
This guide provides a detailed comparison of the mutagenic potential of two monofunctional alkylating agents: Butyl Methanesulfonate (BMS) and Ethyl Methanesulfonate (EMS). Both are potent mutagens capable of inducing genetic damage, a critical consideration in drug development and chemical safety assessment. Ethyl Methanesulfonate is a well-characterized mutagen, widely used as a positive control in genotoxicity studies, that primarily induces G:C to A:T transition mutations through the formation of O⁶-ethylguanine adducts. This compound, while less studied, is also a known mutagen. The key difference lies in the nature of their alkyl groups. The larger butyl group of BMS is expected to alter its reaction mechanism, favoring a more Sₙ1-like character compared to EMS. This influences the sites of DNA alkylation and may affect the spectrum and frequency of resulting mutations. This guide synthesizes available experimental data from key genotoxicity assays—including the Ames test, chromosomal aberration assay, and micronucleus test—to provide a scientifically grounded assessment of their relative mutagenic potential for researchers, scientists, and drug development professionals.
Introduction: A Tale of Two Alkylating Agents
This compound (BMS) and Ethyl Methanesulfonate (EMS) belong to the class of alkyl methanesulfonates, which are esters of methanesulfonic acid.[1] These compounds are powerful alkylating agents, meaning they can transfer their alkyl group (butyl or ethyl, respectively) to nucleophilic sites on biological macromolecules, most critically, DNA.[2] This reactivity is the basis of their mutagenic and carcinogenic properties.[3][4]
-
Ethyl Methanesulfonate (EMS): A well-established and extensively studied chemical mutagen used widely in genetic research to induce random point mutations for functional genomics studies.[5] Its mechanism is well-understood, primarily causing G:C to A:T transitions.[6]
-
This compound (BMS): Also a known mutagen, BMS is structurally similar to EMS, differing only in the length of its alkyl chain. This seemingly small structural change has significant implications for its chemical reactivity and biological activity.
The presence of such alkyl sulfonates as potential impurities in pharmaceutical products is a significant concern for regulatory agencies, necessitating a thorough understanding of their genotoxic risk.[7] This guide will dissect the mechanistic differences and compare the experimental evidence for the mutagenicity of these two compounds.
Mechanistic Insights into Mutagenicity
The mutagenicity of alkyl methanesulfonates stems from their ability to form covalent adducts with DNA bases. This process, however, is not uniform and is dictated by the chemical reaction mechanism, which can be categorized as either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution).[8]
-
Sₙ2 Mechanism: In this one-step reaction, the nucleophile (a nitrogen or oxygen atom in a DNA base) attacks the carbon atom of the alkyl group at the same time the methanesulfonate leaving group departs.[9] This mechanism is favored by smaller, less sterically hindered alkyl groups, such as the methyl group of methyl methanesulfonate (MMS). Sₙ2 reactions tend to alkylate the most nucleophilic sites on DNA, primarily the N7 position of guanine.[10]
-
Sₙ1 Mechanism: This is a two-step reaction where the leaving group first departs, forming a carbocation intermediate. This carbocation then rapidly reacts with a nucleophile.[8] This pathway is favored by bulkier alkyl groups that can form more stable carbocations.[11] Agents with Sₙ1 character have a greater tendency to react with weaker nucleophiles, such as the O⁶ position of guanine and oxygen atoms in the phosphate backbone of DNA.[10][12]
EMS reacts through a mixed Sₙ1/Sₙ2 mechanism, which allows it to significantly alkylate the O⁶ position of guanine, forming O⁶-ethylguanine.[12] This specific adduct is highly miscoding; during DNA replication, DNA polymerase frequently pairs it with thymine instead of cytosine, leading to a G:C to A:T transition mutation.[6][13]
BMS , with its larger butyl group, is expected to have a greater Sₙ1 character than EMS. This would theoretically lead to a higher ratio of O-alkylation to N-alkylation compared to EMS. Alkylation at oxygen atoms, particularly O⁶-guanine, is considered more potent in inducing gene mutations.
Caption: Mechanism of DNA alkylation by methanesulfonates leading to mutation.
Comparative Assessment of Mutagenic Potential: A Review of the Evidence
A standard battery of tests, recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD), is used to assess genotoxicity.[14]
Bacterial Reverse Mutation Assay (Ames Test)
This test uses strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A positive result is indicated by the chemical causing reverse mutations (reversions) that restore the gene's function, allowing the bacteria to grow on a histidine-free medium. Short-chain alkyl sulfonates are known to be direct-acting mutagens in the Ames test.[15]
-
Ethyl Methanesulfonate (EMS): Consistently tests positive in the Ames test, particularly in strains like TA100 and TA1535, which are sensitive to base-pair substitution mutagens. It is often used as a positive control for this assay.[16]
-
This compound (BMS): As a member of the alkyl methanesulfonate class, BMS is expected to be a direct-acting, base-pair mutagen in the Ames test.[15] While specific public data is less common than for EMS, its chemical structure strongly predicts a positive outcome.
In Vitro Mammalian Cell Genotoxicity
Assays in mammalian cells are crucial as they provide insight into mechanisms relevant to human health, including chromosomal damage.
-
Chromosomal Aberration Assay: This test evaluates the potential of a chemical to induce structural changes in chromosomes, such as breaks and exchanges, in cultured mammalian cells.[17]
-
Micronucleus Test: This assay detects small, extranuclear bodies (micronuclei) that contain chromosome fragments or whole chromosomes left behind during cell division. It is a reliable indicator of both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[20]
-
EMS reliably induces micronuclei in a variety of in vitro cell systems.[20][21]
-
BMS has been shown to be both toxic and mutagenic in diploid human lymphoblast lines. In one study, 24-hour exposure to BMS induced mutagenic effects in three out of four tested cell lines, demonstrating its ability to cause genetic damage in human cells.[22]
-
Data Summary
The following table summarizes the known genotoxic profiles of EMS and BMS. Direct quantitative comparisons are challenging due to a lack of head-to-head studies under identical conditions.
| Assay | Ethyl Methanesulfonate (EMS) | This compound (BMS) | Key References |
| Ames Test | Positive (Induces base-pair substitutions) | Predicted Positive (Class effect for alkyl sulfonates) | [15][16] |
| Chromosomal Aberration | Positive (Induces breaks and exchanges in mammalian cells) | Positive (Class effect and evidence from other assays) | [18][19] |
| Micronucleus Test | Positive (Known inducer of micronuclei) | Positive (Demonstrated mutagenicity in human lymphoblasts) | [20][22] |
Experimental Protocols for Genotoxicity Assessment
Adherence to standardized protocols is paramount for generating reliable and reproducible genotoxicity data. The following methodologies are based on established OECD guidelines.[14]
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
This protocol outlines the plate incorporation method for assessing point mutation induction.
Workflow Diagram: Ames Test
References
- 1. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 2. Antimutagenic compounds and their possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 7. ijpsrjournal.com [ijpsrjournal.com]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. medlifemastery.com [medlifemastery.com]
- 10. A comparison of the molecular action of an SN1-type methylating agent, methyl nitrosourea and an SN2-type methylating agent, methyl methanesulfonate, in the germ cells of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. savemyexams.com [savemyexams.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. m.youtube.com [m.youtube.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Study on mutagenicity and antimutagenicity of BHT and its derivatives in a bacterial assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Chromosomal Aberrations to Transcriptome Analysis: Four Decades of Research in Bivalve Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjpbcs.com [rjpbcs.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. A combination of in vitro comet assay and micronucleus test using human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of toxicity and mutagenicity of this compound among human lymphoblast lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Butyl Methanesulfonate Using Gas Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Butyl methanesulfonate, a versatile alkylating agent used in various organic syntheses, is no exception.[1][2] Its purity can directly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and even the safety of the final drug product. Alkyl sulfonate esters, as a class, are under scrutiny for being potential genotoxic impurities (PGIs), making rigorous purity assessment essential.[3][4][5]
This guide provides an in-depth comparison of methodologies for validating the purity of synthesized this compound, with a core focus on Gas Chromatography (GC). We will explore the causality behind critical experimental choices, present a self-validating protocol, and compare its performance against alternatives, supported by experimental data.
The Critical Role of Purity and the Choice of Analytical Technique
The synthesis of this compound, typically from n-butanol and methanesulfonyl chloride in the presence of a base, can lead to several potential impurities.[6] These include unreacted starting materials (n-butanol), excess reagents, and by-products. The primary analytical challenge is to develop a method that can separate the main this compound compound from these structurally similar and often volatile impurities.
Gas chromatography is exceptionally well-suited for this task due to the volatility of this compound and its likely contaminants. Compared to High-Performance Liquid Chromatography (HPLC), GC offers superior resolution for volatile compounds and avoids challenges related to the lack of a strong UV chromophore in the analyte. While Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural elucidation, it often lacks the sensitivity to detect and quantify trace-level impurities required by regulatory standards.[7]
A properly developed and validated GC method ensures that the purity of each synthesized batch is accurately and reliably determined, adhering to the stringent guidelines set by bodies like the International Council for Harmonisation (ICH).[8][9][10]
Experimental Workflow: A Validated GC Protocol
The foundation of a trustworthy purity assessment is a robust, validated analytical procedure. The following protocol is designed to be self-validating, incorporating system suitability checks and adherence to ICH Q2(R1) guidelines on analytical procedure validation.[8][11][12][13]
dot
Caption: Workflow for GC Purity Analysis of this compound.
Step-by-Step GC Methodology
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like dichloromethane (DCM) or ethyl acetate. The choice of solvent is critical; it must fully dissolve the sample and not co-elute with any peaks of interest.
-
Prepare a standard solution of known impurities (e.g., n-butanol) to confirm peak identification and resolution.
-
-
Instrumentation and Conditions:
-
System: Gas Chromatograph equipped with a Flame Ionization Detector (FID). FID is chosen for its robustness and linear response to hydrocarbons.
-
Column: A mid-polarity column such as a DB-624 (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane) with dimensions of 30 m x 0.32 mm ID x 1.8 µm film thickness is recommended. This phase provides excellent selectivity for separating the polar n-butanol from the more non-polar this compound.[14][15]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).
-
Injector: Split injection (e.g., 50:1 split ratio) at 250°C. A high split ratio prevents column overloading from the concentrated main peak.
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes. This allows for the sharp elution of highly volatile solvents and impurities.
-
Ramp: 15°C/min to 240°C. The ramp rate is a balance between achieving good separation and maintaining a reasonable run time.
-
Final Hold: Hold at 240°C for 5 minutes to ensure all components are eluted from the column.
-
-
Detector: FID at 260°C.
-
-
Method Validation (per ICH Q2(R1)): [8][9][10]
-
Specificity: Inject individual solutions of n-butanol, methanesulfonyl chloride (if stable), and the synthesized product to ensure the method can distinguish the analyte from its potential impurities.
-
Linearity: Prepare a series of dilutions of a purified this compound standard and plot the peak area against concentration to establish the linear range.
-
Accuracy: Perform recovery studies by spiking a known amount of pure this compound with known levels of key impurities.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of impurities that can be reliably quantified. This is crucial for controlling potentially genotoxic impurities at trace levels.[11][16]
-
Performance Comparison: The Impact of Methodological Choices
To illustrate the importance of the validated protocol, we compare its performance against a less-optimal, hypothetical alternative method.
dot
Caption: Impact of Analytical Method Choice on Purity Assessment.
Data Presentation: Validated vs. Non-Optimal GC Method
The following table summarizes the expected performance differences when analyzing a batch of synthesized this compound containing 0.3% n-butanol and 0.2% of an unknown impurity.
| Parameter | Validated Method (DB-624 Column) | Alternative Method (DB-1 Non-Polar Column) | Causality and Rationale |
| Resolution (this compound / n-Butanol) | > 2.0 | < 1.5 (Co-elution likely) | The polar cyano groups in the DB-624 phase interact more strongly with the hydroxyl group of n-butanol, retaining it longer and separating it effectively from the less polar main peak. A non-polar DB-1 column separates primarily by boiling point, which may not be sufficient. |
| Peak Shape (Tailing Factor) | < 1.2 | > 1.5 | The DB-624 column is better deactivated for polar analytes like residual alcohols, resulting in more symmetrical peak shapes. Poor peak shape on the DB-1 could be due to secondary interactions. |
| Calculated Purity | 99.5% | > 99.8% (falsely high) | The co-elution of the n-butanol impurity with the main analyte peak in the alternative method leads to its area being incorrectly included in the main peak, artificially inflating the calculated purity. |
| Limit of Quantitation (LOQ) for n-Butanol | ~0.01% | ~0.05% | Better peak shape and lower baseline noise on the appropriate column allow for more sensitive and reliable quantification of trace impurities.[3][17] |
| Trustworthiness of Result | High: Self-validating system suitability checks pass. Purity result is reliable. | Low: System suitability for resolution fails. The purity result is inaccurate and misleading. | The validated method provides confidence in the reported purity, which is essential for regulatory submission and ensuring product quality.[14] |
Conclusion
Validating the purity of synthesized this compound is not a perfunctory exercise but a critical scientific necessity. This guide demonstrates that a well-designed GC method, built on sound chromatographic principles and validated according to ICH guidelines, provides an accurate, reliable, and self-validating system for purity assessment. The choice of a mid-polarity column like the DB-624 is shown to be crucial for resolving key process-related impurities such as n-butanol, which may be missed by less-optimal methods. By explaining the causality behind these experimental choices and presenting clear comparative data, we empower researchers to implement robust analytical protocols, ensuring the integrity of their work and the safety of downstream applications in drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 1912-32-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pqri.org [pqri.org]
- 6. N-BUTYL METHANESULPHONATE synthesis - chemicalbook [chemicalbook.com]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. pharmaguru.co [pharmaguru.co]
- 12. starodub.nl [starodub.nl]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. iiste.org [iiste.org]
- 15. rroij.com [rroij.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD [mdpi.com]
mechanistic comparison of SN1 versus SN2 solvolysis of n-butyl methanesulfonate
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of nucleophilic substitution reactions is paramount. The competition between the SN1 and SN2 pathways is a classic but critical concept that dictates reaction outcomes. This guide provides a detailed mechanistic comparison of the SN1 and SN2 solvolysis of a primary alkyl sulfonate, n-butyl methanesulfonate, offering both theoretical insights and practical experimental frameworks.
The Dichotomy of Nucleophilic Substitution: A Theoretical Overview
Nucleophilic substitution reactions, at their core, involve the replacement of a leaving group by a nucleophile. The timing of bond-breaking and bond-making events defines the two limiting mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).
The SN1 reaction is a two-step process.[1][2] The first and rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate.[1][2] This is followed by a rapid attack of the nucleophile on the planar carbocation.[1][3] Consequently, the rate of an SN1 reaction is dependent only on the concentration of the substrate (Rate = k[substrate]).[4][5]
Conversely, the SN2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1] This single step involves both the nucleophile and the substrate, leading to a bimolecular rate law (Rate = k[substrate][nucleophile]).[1][4][5]
The solvolysis of n-butyl methanesulfonate, a primary alkyl sulfonate, provides an excellent case study. The primary nature of the substrate strongly favors the SN2 pathway due to the instability of the corresponding primary carbocation and minimal steric hindrance.[5] However, by manipulating reaction conditions, particularly the solvent, we can force the reaction toward an SN1-like mechanism, allowing for a comparative study.
Visualizing the Pathways
To better understand the mechanistic differences, let's visualize the reaction coordinates for the SN1 and SN2 solvolysis of n-butyl methanesulfonate.
Caption: SN2 mechanism for n-butyl methanesulfonate solvolysis.
Caption: SN1 mechanism for n-butyl methanesulfonate solvolysis.
The Decisive Role of the Solvent
The choice of solvent is arguably the most powerful tool to influence the SN1/SN2 competition.[4][6]
-
Polar protic solvents , such as water, methanol, and ethanol, are characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., O-H). These solvents excel at stabilizing both the carbocation intermediate and the leaving group anion through hydrogen bonding, thereby accelerating SN1 reactions.[4][7] For SN2 reactions, however, these solvents can solvate the nucleophile, hindering its reactivity.[4][8]
-
Polar aprotic solvents , like acetone, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), possess a dipole moment but lack O-H or N-H bonds. They are poor at solvating anions (the nucleophile) but can solvate cations.[4][6] This leaves the "naked" nucleophile highly reactive, making these solvents ideal for SN2 reactions.[4][6]
For n-butyl methanesulfonate, solvolysis in a polar aprotic solvent with a strong nucleophile will proceed via a classic SN2 mechanism. To push the reaction towards an SN1 pathway, one would employ a highly ionizing, weakly nucleophilic polar protic solvent, such as aqueous formic acid or trifluoroethanol (TFE).[9]
Mechanistic Comparison: A Data-Driven Approach
Table 1: Expected Kinetic and Stereochemical Outcomes for n-Butyl Methanesulfonate Solvolysis
| Feature | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[n-BuOMs] | Rate = k[n-BuOMs][Nu⁻] |
| Stereochemistry | Racemization (if chiral center present) | Inversion of configuration |
| Substrate Structure | Favored by tertiary > secondary >> primary | Favored by methyl > primary > secondary >> tertiary[5] |
| Nucleophile | Weak nucleophile (often the solvent) | Strong, typically anionic nucleophile[5] |
| Solvent | Polar protic (e.g., H₂O, ROH)[4][5] | Polar aprotic (e.g., DMSO, acetone)[4][5] |
| Leaving Group | Good leaving group required | Good leaving group required |
| Rearrangements | Possible | Not possible |
Experimental Protocols for Mechanistic Elucidation
To empirically determine the operative mechanism, a series of kinetic and product analysis experiments are necessary.
Experimental Workflow
Caption: General workflow for studying solvolysis kinetics.
Protocol 1: Determining the Rate Law (SN2 Conditions)
Objective: To demonstrate the bimolecular nature of the reaction under conditions favoring the SN2 pathway.
-
Reaction Setup: Prepare a series of reactions in acetone containing varying concentrations of a strong nucleophile (e.g., sodium azide, 0.1 M, 0.2 M, 0.3 M). Maintain a constant concentration of n-butyl methanesulfonate (e.g., 0.05 M). Ensure all reactions are conducted at a constant temperature (e.g., 50 °C).
-
Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture and quench it with a suitable agent.
-
Analysis: Analyze the concentration of the remaining n-butyl methanesulfonate in each quenched aliquot using a calibrated HPLC or GC method.
-
Data Interpretation: Plot the natural logarithm of the n-butyl methanesulfonate concentration versus time for each reaction. The slope of this line will give the pseudo-first-order rate constant (k'). Then, plot k' versus the concentration of the nucleophile. A linear plot passing through the origin will confirm that the reaction is first-order with respect to the nucleophile, and thus overall second-order, characteristic of an SN2 reaction.
Protocol 2: Investigating Solvent Effects (SN1 vs. SN2)
Objective: To compare the rate of solvolysis in a protic and an aprotic solvent.
-
Reaction Setup:
-
Reaction A (SN1-favoring): Dissolve n-butyl methanesulfonate (0.05 M) in 80% aqueous ethanol.
-
Reaction B (SN2-favoring): Dissolve n-butyl methanesulfonate (0.05 M) and a nucleophile (e.g., 0.1 M sodium bromide) in acetone.
-
-
Execution: Run both reactions at the same temperature and monitor the disappearance of the starting material over time as described in Protocol 1.
-
Analysis: Calculate the first-order (or pseudo-first-order) rate constant for each reaction.
-
Expected Outcome: The rate of solvolysis is expected to be significantly different in the two solvents, reflecting the different mechanisms. The reaction in aqueous ethanol will likely be much slower than in acetone with a strong nucleophile, as the primary substrate is reluctant to form a carbocation.
Conclusion
The solvolysis of n-butyl methanesulfonate serves as a potent illustration of the fundamental principles governing nucleophilic substitution reactions. While its primary structure inherently predisposes it to an SN2 mechanism, a careful selection of experimental conditions, particularly the solvent, allows for a comparative study of the two pathways. For the practicing scientist, a thorough grasp of these mechanistic nuances is not merely academic; it is a critical tool for predicting reaction outcomes, optimizing synthetic routes, and ultimately, achieving desired molecular targets with precision and efficiency.
References
- 1. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 2. old.goldbook.iupac.org [old.goldbook.iupac.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. amherst.edu [amherst.edu]
- 9. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
comparative performance of butyl methanesulfonate in ionic liquid synthesis
An In-Depth Guide to the Comparative Performance of Butyl Methanesulfonate in Ionic Liquid Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of ionic liquid (IL) synthesis, the choice of alkylating agent is a critical decision point that dictates not only the efficiency of the reaction but also the purity and ultimate performance of the final product. This guide provides an in-depth comparative analysis of this compound, positioning it against traditional alternatives and offering the technical insights required to make informed experimental choices.
Introduction: The Critical Role of Alkylation in Ionic Liquid Synthesis
Ionic liquids (ILs) are salts with melting points below 100°C, often referred to as "designer solvents" due to the ability to tune their physicochemical properties by modifying the cation or anion.[1] This tunability has made them invaluable in applications ranging from organic synthesis and catalysis to electrochemistry and drug delivery.[2][3]
The most common route to synthesizing many ILs, particularly those with imidazolium or pyridinium cations, is the quaternization of a nitrogen-containing heterocycle (a Menshutkin reaction). This nucleophilic substitution reaction involves the N-alkylation of a precursor, such as 1-methylimidazole, with an alkylating agent. The identity of this alkylating agent is paramount, as it directly influences reaction kinetics, product purity, and the overall sustainability of the synthesis.
Profiling the Alkylating Agents: A Tale of Two Pathways
The quaternization step introduces the desired alkyl group (in this case, a butyl group) onto the cation. The fundamental difference between using this compound and traditional alkyl halides lies in the nature of the leaving group and the subsequent implications for the synthesis workflow.
This compound: The High-Performance, Halide-Free Route
This compound (BuOMs) is a potent alkylating agent belonging to the alkyl sulfonate ester class. Its efficacy stems from the exceptional stability of the methanesulfonate (mesylate) anion, making it an excellent leaving group. This inherent reactivity allows for efficient and often rapid quaternization reactions under mild conditions. The most significant advantage of using BuOMs is that it provides a direct, one-step pathway to methanesulfonate-anion ILs and serves as a superior precursor for subsequent anion exchange, entirely avoiding halide contamination.
Alternative Agents: The Conventional Alkyl Halide Pathway
Butyl bromide (BuBr) and butyl chloride (BuCl) are the most common traditional alkylating agents.[4] Their use constitutes a two-step process for producing non-halide ILs:
-
Quaternization: Reaction of the precursor (e.g., 1-methylimidazole) with the alkyl halide to produce a halide-based IL (e.g., 1-butyl-3-methylimidazolium bromide).
-
Anion Metathesis: A subsequent salt exchange reaction to replace the halide anion with the desired anion.
While widely used, this pathway is fraught with challenges, primarily the introduction of halide impurities that are notoriously difficult to remove from the final product.[5][6]
Comparative Performance Analysis
The choice between this compound and alkyl halides has profound consequences across several key performance indicators.
Purity and Byproduct Formation: The Halide Contamination Problem
The single most critical differentiator is product purity. Synthesis routes involving alkyl halides inevitably lead to halide ion contamination in the final IL.[7] Even after multiple purification steps, such as aqueous extractions, residual halides often remain.[8][9] These impurities are highly detrimental, as they can:
-
Alter the physicochemical properties of the IL, including viscosity, density, and thermal stability.[6]
-
Poison catalysts in catalytic applications.[8]
-
Induce corrosion in electrochemical and industrial processes.[5]
-
Lead to non-reproducible experimental data, a significant issue for researchers.[10]
In stark contrast, the This compound route is intrinsically halide-free .[8][11][12] This eliminates the need for exhaustive purification to remove halide ions, resulting in a product of significantly higher purity (>99%) directly from the initial reaction.[8][11] This "clean" synthesis is a decisive advantage for applications where halide sensitivity is a concern.
Reaction Yield and Kinetics
The rate of a nucleophilic substitution reaction is heavily dependent on the quality of the leaving group. The methanesulfonate anion is a significantly better leaving group than chloride (Cl⁻) and bromide (Br⁻) due to its greater stability and delocalization of the negative charge.
This superior leaving group ability translates to:
-
Faster Reaction Rates: Quaternization with this compound often proceeds more rapidly and under milder temperature conditions compared to butyl chloride. Its reactivity is comparable to or exceeds that of butyl bromide, but without the associated purity issues.
-
Higher Yields: The efficient nature of the reaction often leads to near-quantitative conversion and high isolated yields, minimizing waste and the need to handle unreacted starting materials. While microwave-assisted synthesis can accelerate reactions with alkyl halides, it does not resolve the fundamental problem of halide contamination.[6][7]
Reaction Conditions and Process Simplicity
The workflow for synthesizing high-purity ILs is dramatically simplified by using this compound.
-
Alkyl Halide Route: This is a multi-step process involving quaternization followed by anion metathesis. The metathesis step generates stoichiometric amounts of salt byproduct (e.g., LiCl, NaBr) and requires extensive work-up, often involving large volumes of organic solvents and water for extraction, leading to significant waste generation.[7][8]
-
This compound Route: This is typically a one-step, solvent-free synthesis with high atom economy.[11] The reaction often involves simply mixing the two reactants and heating. The work-up is minimal, often limited to removal of any unreacted starting material under vacuum, yielding a high-purity product directly. This simplicity makes the process more scalable and amenable to modern techniques like continuous flow synthesis.[8][11]
Green Chemistry and Sustainability
From a green chemistry perspective, this compound presents a more sustainable option. The avoidance of the metathesis step eliminates the generation of halide salt waste and drastically reduces the use of extraction solvents.[12] The higher efficiency and atom economy of the one-step synthesis contribute to a lower Environmental Factor (E-Factor), making it a more environmentally benign process.
Cost-Effectiveness: A Process-Level View
While the upfront cost of this compound as a reagent may be higher than that of butyl bromide, a comprehensive cost analysis favors the methanesulfonate route for high-purity applications. The conventional halide route incurs significant downstream costs associated with:
-
The second metathesis reagent (e.g., a lithium or silver salt).
-
Large volumes of solvents and deionized water for purification.
-
Energy consumption for heating, stirring, and solvent removal.
-
Labor and time for the multi-step process and extensive quality control.
-
Waste disposal.
A techno-economic assessment of halide-free versus metathesis routes suggests that the simplified, one-pot synthesis can reduce overall production costs and environmental impacts by two- to five-fold. When high purity is a prerequisite, the this compound pathway is often the more economically viable choice.
Data Presentation: Performance at a Glance
| Performance Metric | This compound | Butyl Halides (e.g., Butyl Bromide) | Justification & References |
| Synthesis Pathway | One-step quaternization | Two-step (Quaternization + Anion Metathesis) | Direct synthesis vs. multi-step process.[6][7] |
| Product Purity | Excellent (>99%), intrinsically halide-free | Prone to halide contamination | Avoidance of halide reagents is key.[8][10][11] |
| Typical Yield | High to quantitative | Moderate to high, but requires purification | Efficient reaction due to superior leaving group.[5] |
| Reaction Conditions | Mild, often solvent-free | Can require higher temperatures or longer times | Methanesulfonate is a highly reactive leaving group.[5] |
| Process Work-up | Minimal (e.g., vacuum) | Extensive (extraction, washing, filtration) | Elimination of salt byproduct and metathesis step.[7][8] |
| Byproducts | None (in ideal reaction) | Stoichiometric halide salt waste | Key advantage for sustainability.[6][12] |
| Overall Cost | Lower for high-purity ILs | Higher for high-purity ILs | Process simplification outweighs reagent cost. |
| Green Chemistry | Favorable (high atom economy, low waste) | Less favorable (high E-Factor) | Reduced solvent use and waste generation.[12] |
Experimental Protocols
To provide a practical context, here are representative protocols for the synthesis of a 1-butyl-3-methylimidazolium-based ionic liquid using both methodologies.
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Methanesulfonate ([BMIM][OMs])
-
Causality: This protocol leverages the high reactivity of this compound for a direct, solvent-free synthesis, ensuring a high-purity, halide-free product.
-
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-methylimidazole (1.0 eq).
-
Slowly add this compound (1.0 eq) to the flask at room temperature with vigorous stirring. Note: The reaction can be exothermic.
-
After the initial exotherm subsides, heat the reaction mixture to 70-80°C and stir for 12-24 hours, or until 1H NMR analysis indicates complete consumption of the starting materials.
-
Cool the mixture to room temperature. The product, 1-butyl-3-methylimidazolium methanesulfonate, should be a viscous liquid.
-
To remove any trace volatile impurities, place the flask under high vacuum at 60-70°C for several hours.
-
The final product is obtained in high yield and purity without further purification.
-
Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br]) (For Comparison)
-
Causality: This traditional protocol uses an alkyl halide, which is a common but less efficient method for producing the precursor to other ILs. It necessitates careful purification to remove unreacted starting materials.[4]
-
Methodology:
-
Combine 1-methylimidazole (1.0 eq) and 1-bromobutane (1.0-1.1 eq) in a round-bottom flask.[4]
-
Heat the mixture to 70°C under a nitrogen atmosphere with stirring for 48 hours.[4]
-
After cooling, a viscous liquid or a solid may form. Add ethyl acetate to the flask and stir vigorously. The ionic liquid will precipitate or form a separate phase.
-
Decant the ethyl acetate layer. Repeat this washing step 2-3 times to remove unreacted 1-bromobutane and 1-methylimidazole.
-
Dry the resulting product under high vacuum at 70-80°C to remove residual ethyl acetate. The product is [BMIM][Br], which contains bromide ions and requires a subsequent metathesis step to create a non-halide IL.
-
Visualization of Synthesis Workflows
The logical differences in the synthesis pathways are best illustrated visually.
Caption: Comparative workflows for IL synthesis.
Caption: Reaction pathways for quaternization.
Conclusion and Recommendations
For researchers and developers prioritizing purity, process efficiency, and sustainability, this compound is a demonstrably superior alkylating agent compared to traditional alkyl halides for the synthesis of ionic liquids.
Choose this compound when:
-
High Purity is Non-Negotiable: For applications in electrochemistry, catalysis, and pharmaceuticals where trace halide impurities can compromise results.
-
Process Simplicity and Scalability are Desired: The one-step, high-yield nature of the reaction simplifies the workflow and is well-suited for larger-scale production.
-
Green Chemistry Principles are a Priority: The route minimizes waste and solvent use, aligning with sustainability goals.
While the conventional alkyl halide pathway remains a viable method for producing halide-containing ILs or when cost constraints on raw materials are extreme and final purity is less critical, the scientific and economic evidence strongly supports the adoption of the this compound route for the synthesis of high-performance, next-generation ionic liquids.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Ionic Liquids, Typical Ionic Liquid Synthetic Route [ebrary.net]
- 6. books.rsc.org [books.rsc.org]
- 7. Halide-Free Continuous Synthesis of Hydrophobic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 9. Purity specification methods for ionic liquids | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Butyl Methanesulfonate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Butyl methanesulfonate, a potent alkylating agent, is a valuable tool in many research applications. However, its hazardous nature, including its genotoxicity and potential carcinogenicity, demands a meticulous and informed approach to its disposal. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our commitment to scientific excellence extends beyond the bench to the responsible management of all laboratory materials.
The Chemical Rationale: Understanding the Hazards of this compound
This compound is classified as a hazardous substance due to its reactivity as an alkylating agent.[1] Alkylating agents, by their nature, are capable of transferring an alkyl group to nucleophilic sites on biological macromolecules, such as DNA.[2] This interaction can lead to mutations and cellular damage, which is the basis for its utility in some research contexts but also the source of its significant health risks.[2]
The primary hazards associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[3]
-
Skin and Eye Irritation: Direct contact can cause serious irritation to the skin and eyes.[4]
-
Mutagenicity and Carcinogenicity: As an alkylating agent, it is suspected of causing genetic defects and cancer.[5][6]
Given these properties, it is imperative that all handling and disposal procedures are designed to minimize exposure and prevent environmental release.
Core Directive: A Multi-Faceted Approach to Disposal
The proper disposal of this compound is not a single action but a comprehensive process that begins with waste minimization and ends with compliant removal by a licensed service. The following sections provide a detailed operational plan.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment must be worn.[3][7][8] This is a non-negotiable aspect of safe laboratory practice.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, double-gloved | Provides a robust barrier against skin contact.[4] |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes and aerosols.[3] |
| Lab Coat | A fully buttoned, long-sleeved lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) | Necessary when handling the powder form or when there is a risk of aerosol generation.[3] |
Waste Segregation and Collection: Preventing Cross-Contamination
Proper segregation of waste is critical to ensure safe handling and disposal.
-
Unused Product: If you have unused this compound that is no longer needed, it should be kept in its original, tightly sealed container.[4]
-
Contaminated Labware: All disposable items that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Aqueous Waste: Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones, health hazard).[4]
Spill Management: A Calm and Controlled Response
In the event of a spill, a swift and organized response is crucial to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use an absorbent material, such as a chemical spill pillow or absorbent pads, to contain the spill. For solid spills, carefully cover the powder with a damp cloth to prevent it from becoming airborne.
-
Clean the Spill:
-
For liquid spills: Carefully absorb the spilled material with absorbent pads, working from the outside in.
-
For solid spills: Gently wipe up the dampened powder with absorbent pads.
-
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solution (see the chemical inactivation protocol below) or a detergent and water solution.
-
Collect all Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be placed in a designated hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
Chemical Inactivation: An In-Lab Pre-treatment Option
Disclaimer: The primary and most recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[4][9] The following chemical inactivation protocol is provided for research professionals who may need to decontaminate small quantities of the material or contaminated equipment in the laboratory before final disposal. This procedure is adapted from protocols for other alkylating agents and should be performed with extreme caution in a certified chemical fume hood.
The principle behind this inactivation method is the nucleophilic attack of the thiosulfate ion on the electrophilic carbon of the butyl group, leading to the displacement of the methanesulfonate leaving group and the formation of a less toxic, water-soluble thiosulfate ester. The alkaline conditions facilitate this reaction.
Experimental Protocol: Inactivation of this compound with Sodium Thiosulfate
Materials:
-
This compound waste (liquid or solid)
-
10% (w/v) Sodium thiosulfate solution
-
1 M Sodium hydroxide solution
-
Designated hazardous waste container for the final inactivated solution
-
pH paper or a pH meter
Procedure:
-
Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood.
-
Prepare the Inactivation Solution: In a suitable container, prepare a fresh inactivation solution by mixing equal volumes of 10% sodium thiosulfate and 1 M sodium hydroxide.
-
Add the this compound Waste: Slowly and carefully add the this compound waste to the inactivation solution. A general rule of thumb is to use a 10-fold excess of the inactivation solution by volume to the volume of the this compound waste.
-
Stir the Mixture: Gently stir the mixture at room temperature for a minimum of 24 hours to ensure complete inactivation.
-
Verify pH: After 24 hours, check the pH of the solution. It should remain alkaline (pH > 12). If necessary, add more 1 M sodium hydroxide.
-
Dispose of the Inactivated Solution: The resulting solution should be collected in a clearly labeled hazardous waste container for final disposal by a licensed professional waste disposal service. Even after inactivation, it is crucial to follow your institution's guidelines for the disposal of chemical waste.
Final Disposal Pathway: The Role of Professional Services
After in-lab collection and, if necessary, inactivation, the final and mandatory step is the disposal of all this compound waste through your institution's contracted licensed professional hazardous waste disposal service.[9] Never dispose of this compound, either in its original form or after inactivation, down the drain or in the regular trash.[4]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these rigorous procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship. The proper management of hazardous chemicals like this compound is a testament to our commitment to a culture of safety and excellence in the laboratory.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. ohse.ca [ohse.ca]
- 3. pdx.edu [pdx.edu]
- 4. cmich.edu [cmich.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. zfin.atlassian.net [zfin.atlassian.net]
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Butyl Methanesulfonate
As a potent alkylating agent, Butyl Methanesulfonate (BMS) is a valuable tool in drug development and scientific research. However, its reactivity also classifies it as a hazardous substance, with potential carcinogenic and mutagenic properties. Understanding and implementing rigorous safety protocols is not merely a regulatory requirement but a fundamental ethical obligation to ensure the well-being of all laboratory personnel. This guide provides a comprehensive, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our goal is to empower researchers with the knowledge to work confidently and safely.
The Criticality of a Multi-Layered Defense: Understanding the Risks
This compound poses significant health risks through multiple exposure routes, including inhalation, skin contact, and eye contact.[1] Short-term exposure can lead to severe irritation of the skin, eyes, and respiratory tract, while long-term or repeated exposure is associated with an increased risk of genetic defects and cancer. Therefore, our PPE strategy is built upon the principle of creating robust, overlapping barriers to prevent any direct contact with this hazardous compound.
Tailoring PPE to the Task: A Risk-Based Approach
The specific PPE required for handling this compound is not static; it must be adapted to the nature of the work being performed. A thorough risk assessment of each procedure is paramount. The following table provides a baseline for PPE selection based on common laboratory tasks.
| Task | Minimum Eye & Face Protection | Minimum Hand Protection | Minimum Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a certified fume hood) | Safety glasses with side shields | Double nitrile gloves | Laboratory coat | Generally not required if work is conducted in a properly functioning chemical fume hood. |
| Cell Culture Dosing | Chemical splash goggles | Double nitrile gloves | Disposable gown over lab coat | Assess the risk of aerosol generation. An N95 respirator may be necessary. |
| Animal Dosing (in vivo studies) | Chemical splash goggles and face shield | Double nitrile gloves | Disposable gown over lab coat | A NIOSH-approved respirator with an organic vapor cartridge should be considered based on the potential for aerosolization. |
| Large-Scale Synthesis (>10g) | Chemical splash goggles and face shield | Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber) over an inner nitrile glove | Chemical-resistant apron over a disposable gown | A NIOSH-approved respirator with an organic vapor cartridge is strongly recommended. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant disposable coveralls | A NIOSH-approved respirator with an organic vapor cartridge is mandatory. |
A Deeper Look at Your Protective Ensemble
Eye and Face Protection: Your Shield Against Splashes
The eyes are particularly susceptible to the damaging effects of this compound.
-
Safety Glasses with Side Shields : The non-negotiable minimum for any task involving BMS.
-
Chemical Splash Goggles : Essential for procedures with a higher risk of splashes, as they form a protective seal around the eyes.[2]
-
Face Shield : Should be used in conjunction with goggles during activities with a significant splash potential to protect the entire face.[2][3]
Hand Protection: The Primary Barrier
Given that skin contact is a primary route of exposure, selecting the correct gloves is critical.
-
Double-Gloving : A mandatory practice. The outer glove should be removed and disposed of immediately upon suspected contamination.
-
Glove Material : Nitrile gloves are a common choice for incidental contact. For prolonged handling or direct immersion, more robust gloves like butyl rubber are recommended. Always consult the glove manufacturer's chemical resistance data.
-
Regular Inspection : Before every use, meticulously inspect gloves for any signs of degradation, such as discoloration, pinholes, or tears.
Body Protection: Preventing Dermal Exposure
Your personal clothing should never come into contact with this compound.
-
Laboratory Coat : A standard, fully-fastened lab coat is the first layer of defense.
-
Disposable Gown : For tasks with a higher risk of contamination, a disposable, fluid-resistant gown worn over the lab coat provides an easily removable barrier.
-
Chemical-Resistant Apron or Coveralls : For large-scale operations or spill response, these provide a higher level of protection against widespread contamination.
Respiratory Protection: Guarding Against Inhalation Hazards
All procedures involving this compound should be performed within a certified chemical fume hood to minimize inhalation risks. However, in certain situations, respiratory protection is necessary.
-
N95 Respirator : May be appropriate for tasks with a low risk of aerosol generation.
-
NIOSH-Approved Respirator with Organic Vapor Cartridge : Recommended for procedures with a higher potential for aerosolization and mandatory for spill cleanup.
-
Fit-Testing and Training : Any personnel required to wear a respirator must be part of a formal respiratory protection program that includes medical clearance, fit-testing, and training.
The Ritual of Safety: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Caption: The logical sequence for donning and doffing PPE to minimize exposure.
Responsible Disposal: The Final Step in Safe Handling
All disposable PPE contaminated with this compound is considered hazardous waste and must be disposed of accordingly.
-
Designated Waste Stream : All contaminated items must be placed in a clearly labeled, leak-proof hazardous waste container.
-
Segregation : Do not mix BMS-contaminated waste with other waste streams.
-
Professional Disposal : Arrange for the collection and disposal of hazardous waste through a licensed and reputable service.[4]
In Case of Emergency: Be Prepared
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[1]
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.
-
Spill : Evacuate the immediate area and follow your institution's established spill cleanup procedures. Only personnel with the appropriate training and PPE should respond to a spill.
By integrating these principles and practices into your daily laboratory workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


